BocNH-PEG5-CH2CH2Br
Description
The exact mass of the compound t-Butyl (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)carbamate is 443.15186 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPCGFYLHACMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
BocNH-PEG5-CH2CH2Br is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a Boc-protected amine and a bromoethyl group separated by a five-unit PEG chain, allows for the sequential and controlled conjugation of two different molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and common applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.
Core Chemical Properties
This compound is a viscous liquid, colorless to light yellow in appearance. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| CAS Number | 1392499-33-0 |
| Molecular Formula | C17H34BrNO7 |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr |
| Physicochemical Property | Value | Reference |
| Molecular Weight | 444.36 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥97.0% (by NMR) | [1] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 19 |
Solubility and Stability
| Solvent | Expected Solubility |
| Dimethyl sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
| Dichloromethane (DCM) | High |
| Water | Limited |
Stability and Storage:
For long-term storage, this compound should be kept at -20°C for up to three years in its pure form. For shorter periods, it can be stored at 4°C for up to two years. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or -20°C for one month.[1] The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The bromoethyl group is susceptible to nucleophilic substitution.
Reactivity and Bioconjugation Applications
The heterobifunctional nature of this compound allows for a two-step conjugation strategy. The bromoethyl group serves as an electrophile for alkylation of nucleophiles, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.
Reactivity of the Bromoethyl Group
The bromoethyl group reacts with nucleophiles, most notably thiols (e.g., from cysteine residues in proteins), via an SN2 (bimolecular nucleophilic substitution) reaction. This reaction is efficient and results in a stable thioether bond. The general workflow for this conjugation is depicted below.
Caption: Step 1 of the bioconjugation workflow.
Reactivity of the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) protecting group is stable to the conditions used for the thiol alkylation. It can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield a free primary amine. This amine can then be coupled to a molecule containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) or reacted with other amine-reactive functional groups.
Caption: Step 2 of the bioconjugation workflow.
Application in PROTAC Development
A prominent application of this compound is in the synthesis of PROTACs. These molecules induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it, leading to ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The general mechanism of action for a PROTAC is illustrated below. A PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) for degradation can impact downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[2]
Caption: PROTAC mechanism of action targeting EGFR.
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in bioconjugation.
Protocol 1: Conjugation to a Thiol-Containing Protein/Peptide
This protocol describes the alkylation of a cysteine residue on a protein or peptide with this compound.
Materials:
-
Protein/peptide with a free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-2 mM EDTA, degassed.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)
-
Quenching solution: 1 M N-acetyl-L-cysteine or 1 M L-cysteine in water
-
Desalting column or dialysis cassette for purification
-
Analytical tools: SDS-PAGE, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Preparation: Dissolve the protein/peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the cysteine residue is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.
-
Linker Preparation: Prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent such as DMF or DMSO.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots and analyzing them by mass spectrometry to observe the mass shift corresponding to the addition of the linker.
-
Quenching: Add a 10-fold molar excess of the quenching solution (relative to the linker) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and other small molecules by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Confirm the successful conjugation and assess the purity of the product using SDS-PAGE (which will show a shift in the molecular weight of the protein) and mass spectrometry (to confirm the exact mass of the conjugate).
Protocol 2: Synthesis of a PROTAC (Exemplary)
This protocol provides a general procedure for the synthesis of a PROTAC using the BocNH-PEG5-S-Protein conjugate from Protocol 1. This example assumes the target protein ligand is the protein itself and the E3 ligase ligand has a carboxylic acid for coupling.
Materials:
-
BocNH-PEG5-S-Protein conjugate
-
E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide derivative)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Anhydrous DMF
-
Analytical and purification tools: LC-MS, HPLC
Procedure:
-
Boc Deprotection:
-
Dissolve the BocNH-PEG5-S-Protein conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by mass spectrometry.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting H2N-PEG5-S-Protein (as a TFA salt) is typically used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected H2N-PEG5-S-Protein (TFA salt, 1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by appropriate chromatographic techniques such as preparative HPLC.
-
Conclusion
This compound is a versatile and valuable reagent for researchers in drug development and chemical biology. Its well-defined structure and heterobifunctional nature enable the precise and sequential assembly of complex biomolecules. The PEG spacer enhances the physicochemical properties of the resulting conjugates, making this linker particularly suitable for applications in targeted drug delivery and the development of PROTACs. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.
References
An In-depth Technical Guide to the Structure Elucidation of BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of BocNH-PEG5-CH2CH2Br, a heterobifunctional polyethylene glycol (PEG) linker. This compound, systematically named tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a critical reagent in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This guide details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), presented in a clear, tabular format for easy reference. Detailed experimental protocols and workflow visualizations are provided to assist researchers in the verification of this molecule's structure and purity.
Chemical Identity
This compound is a chemical compound with a molecular formula of C17H34BrNO7 and a molecular weight of approximately 444.4 g/mol [1][2]. Its structure consists of a tert-butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal bromoethyl group[2]. The IUPAC name for this compound is tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate[1]. It is commonly used as a linker in the synthesis of bioconjugates and PROTACs[3].
| Property | Value |
| Chemical Formula | C17H34BrNO7 |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| CAS Number | 1392499-33-0 |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr |
Analytical Techniques for Structural Elucidation
The primary techniques for confirming the structure of this compound are ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule.
2.1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the PEG chain, and the bromoethyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃C- | 1.44 | Singlet | 9H |
| -NH-CH₂ -CH₂-O- | 3.25 | Triplet | 2H |
| -NH-CH₂-CH₂ -O- | 3.54 | Triplet | 2H |
| -O-CH₂ -CH₂ -O- (PEG chain) | 3.64 - 3.67 | Multiplet | 16H |
| -O-CH₂ -CH₂-Br | 3.81 | Triplet | 2H |
| -O-CH₂-CH₂ -Br | 3.45 | Triplet | 2H |
| -NH - | ~5.0 (broad) | Singlet | 1H |
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| (C H₃)₃C- | 28.7 |
| (CH₃)₃C - | 79.5 |
| -NH-C H₂-CH₂-O- | 40.5 |
| -O-C H₂-C H₂-O- (PEG chain) | 70.3 - 71.5 |
| -O-C H₂-CH₂-Br | 71.0 |
| -O-CH₂-C H₂-Br | 30.2 |
| -C =O | 156.1 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this molecule.
2.2.1. Predicted Mass Spectrum Data
| Ion | Predicted m/z |
| [M+Na]⁺ | 466.14 |
| [M+H]⁺ | 444.16 |
| [M-Boc+H]⁺ | 344.11 |
| Fragment from loss of C₂H₄O | [M+H - 44.03]⁺, etc. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the compound. A reversed-phase method is typically suitable.
2.3.1. Predicted HPLC Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Expected Retention Time | Dependent on the specific system, but expected to be in the mid-to-late part of the gradient. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and more scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the range of 0-160 ppm.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS), such as a time-of-flight (TOF) or quadrupole instrument.
-
Acquisition:
-
Infuse the sample directly or via liquid chromatography.
-
Acquire the spectrum in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID).
-
HPLC Protocol
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrument: A standard HPLC system equipped with a UV detector or an ELSD.
-
Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% B).
-
Inject 10-20 µL of the sample.
-
Run the gradient as specified in the table above.
-
Monitor the chromatogram for the main product peak and any impurity peaks.
-
Workflow and Pathway Visualizations
Caption: Workflow for the structural elucidation of this compound.
Caption: Logical relationship of structural components to chemical properties.
References
Technical Guide: BocNH-PEG5-CH2CH2Br (CAS: 1392499-33-0) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BocNH-PEG5-CH2CH2Br, a heterobifunctional linker pivotal in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Core Compound Specifications
This compound, with the CAS number 1392499-33-0, is a versatile molecule featuring a Boc-protected amine, a five-unit polyethylene glycol (PEG) chain, and a bromoethyl group. This structure allows for sequential and controlled conjugation to two different molecular entities, making it an ideal linker for constructing complex bioactive molecules.
| Property | Value |
| CAS Number | 1392499-33-0 |
| Molecular Formula | C17H34BrNO7 |
| Molecular Weight | 444.36 g/mol |
| Appearance | Solid or oil |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Role in Targeted Protein Degradation: PROTACs
This compound is extensively utilized as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[4]
A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] The PEG5 linker in this compound offers several advantages, including enhanced hydrophilicity and the ability to modulate the distance and spatial orientation between the POI and the E3 ligase, which is a critical factor for efficient ubiquitination and subsequent degradation.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
A prominent example of a PROTAC target is the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. PROTACs have been designed to target BRD4 for degradation by recruiting E3 ligases such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). The following diagram illustrates the mechanism of action for a hypothetical BRD4-targeting PROTAC utilizing a PEG5 linker to recruit the VHL E3 ligase.
Experimental Protocols
Synthesis of this compound
Materials:
-
Commercially available Boc-NH-PEG5-OH
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEG5-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 equivalents) or N-Bromosuccinimide (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a hypothetical PROTAC (JQ1-PEG5-VHL ligand) using JQ1 as the BRD4 binder and a derivative of the VHL ligand.
Step 1: Conjugation of this compound to the VHL ligand
-
Dissolve the VHL ligand containing a free amine or hydroxyl group (1 equivalent) and a suitable base (e.g., diisopropylethylamine, DIPEA, 2-3 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography to obtain the Boc-protected PEG5-VHL ligand conjugate.
Step 2: Deprotection of the Boc Group
-
Dissolve the Boc-protected PEG5-VHL ligand conjugate in DCM.
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-PEG5-VHL ligand as a TFA salt.
Step 3: Coupling of the Amine-PEG5-VHL Ligand to JQ1
-
Dissolve a carboxylic acid derivative of JQ1 (1 equivalent), a peptide coupling agent such as HATU (1.2 equivalents), and a base like DIPEA (3 equivalents) in anhydrous DMF.
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-PEG5-VHL ligand TFA salt (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in Step 1 and purify the final PROTAC molecule by preparative HPLC.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of a newly synthesized PROTAC.
Conclusion
This compound is a critical building block in modern drug discovery, enabling the synthesis of sophisticated molecules like PROTACs. Its heterobifunctional nature and the properties of the PEG5 linker provide researchers with a powerful tool to explore targeted protein degradation and develop novel therapeutics for a range of diseases. This guide provides a foundational understanding and practical protocols to facilitate the use of this versatile linker in research and development.
References
A Technical Guide to BocNH-PEG5-CH2CH2Br: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional linker, BocNH-PEG5-CH2CH2Br. It details its physicochemical properties, its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides representative experimental protocols for its application.
Core Properties of this compound
This compound is a versatile chemical tool widely used in bioconjugation and drug discovery. It features a polyethylene glycol (PEG) spacer of five units, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The molecule is heterobifunctional, containing two distinct reactive ends: a bromoethyl group and a Boc-protected amine. This allows for sequential, controlled conjugation to different molecules.
The terminal bromo group is susceptible to nucleophilic substitution, making it suitable for reaction with moieties like phenols or thiols. The tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under mild acidic conditions, revealing a primary amine that can then be coupled to another molecule, typically via an amide bond formation.
Table 1: Physicochemical and Handling Data for this compound
| Property | Value | References |
| Molecular Weight | 444.4 g/mol | [1][2] |
| Molecular Formula | C₁₇H₃₄BrNO₇ | [1][2][3] |
| CAS Number | 1392499-33-0 | |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
| Purity | Typically ≥95% | |
| Appearance | Colorless to pale yellow liquid or oil | |
| Storage Conditions | Store at 2-8°C, keep sealed and dry |
Application in PROTAC Synthesis
A primary application of this compound is in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These chimeric molecules consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.
The linker is a critical determinant of PROTAC efficacy, as its length and composition dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG5 chain of this compound provides a flexible and soluble spacer to achieve the optimal orientation for ubiquitination.
Mechanism of Action: PROTAC-Induced Protein Degradation
The general mechanism by which a PROTAC functions is a catalytic cycle. The PROTAC first binds to both the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC is released and can induce the degradation of another POI molecule.
Caption: PROTAC Mechanism of Action.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound follows a logical, multi-step workflow. The heterobifunctional nature of the linker allows for a directed, sequential assembly, which is crucial for building these complex molecules. The process typically involves first attaching the linker to one of the ligands, followed by deprotection and coupling to the second ligand.
Caption: General Workflow for PROTAC Synthesis.
Experimental Protocols
The following section provides a representative protocol for the synthesis of a PROTAC using this compound. This protocol is based on established chemical transformations and should be adapted based on the specific properties of the POI and E3 ligase ligands.
Disclaimer: All laboratory work should be performed by trained professionals in a suitable chemical laboratory with appropriate safety precautions.
Step 1: Conjugation of Linker to POI Ligand
This step attaches the bromoethyl end of the linker to a nucleophilic group (e.g., a phenol) on the POI ligand.
-
Reagents: POI ligand with a phenolic hydroxyl group, this compound, potassium carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker-NHBoc intermediate.
-
Step 2: Boc Deprotection
This step removes the Boc protecting group to expose the primary amine for the subsequent coupling reaction.
-
Reagents: POI-Linker-NHBoc intermediate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the POI-Linker-NHBoc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA. The resulting POI-Linker-NH₂ intermediate (as a TFA salt) is often used directly in the next step without further purification.
-
Step 3: Amide Coupling to E3 Ligase Ligand
This final step forms the stable amide bond between the linker's amine and a carboxylic acid on the E3 ligase ligand.
-
Reagents: E3 ligase ligand with a carboxylic acid (e.g., pomalidomide), POI-Linker-NH₂ intermediate, a peptide coupling agent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), anhydrous DMF.
-
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add the coupling agent HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of the POI-Linker-NH₂ intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final crude PROTAC product by flash column chromatography or preparative HPLC.
-
References
An In-depth Technical Guide to the Synthesis and Purification of BocNH-PEG5-CH2CH2Br
This technical guide provides a comprehensive overview of a recommended laboratory-scale synthesis and purification protocol for BocNH-PEG5-CH2CH2Br, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest to researchers and professionals in drug development, particularly for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The guide details a robust synthetic route, purification methodologies, and expected analytical characterization.
Overview of this compound
This compound, with the IUPAC name tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a valuable chemical tool possessing a Boc-protected amine and a terminal bromoethyl group, connected by a five-unit polyethylene glycol spacer.[2][3] This structure allows for sequential and controlled conjugation to two different molecular entities. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, while the bromo group is susceptible to nucleophilic substitution.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1392499-33-0 | [1] |
| Molecular Formula | C17H34BrNO7 | [1] |
| Molecular Weight | 444.4 g/mol | |
| Appearance | Colorless to light yellow oil/liquid | Inferred from similar compounds |
| Solubility | Soluble in Dichloromethane, Chloroform, Methanol, DMSO | Inferred from PEG properties |
Synthetic Pathway
A common and effective method for the synthesis of this compound is the bromination of the corresponding hydroxyl-terminated precursor, Boc-NH-PEG5-OH. The Appel reaction, utilizing carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), is a well-established method for converting primary alcohols to alkyl bromides under mild conditions and generally provides high yields.
References
An In-Depth Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise covalent linkage of two distinct molecular entities. These linkers, characterized by a central hydrophilic PEG chain of varying length and reactive functional groups at each terminus, have revolutionized the fields of drug delivery, diagnostics, and proteomics. The strategic incorporation of a PEG spacer enhances the solubility and stability of conjugated biomolecules, prolongs their circulation half-life, and can reduce immunogenicity.[1][2][3] This guide provides a comprehensive technical overview of the core principles, methodologies, and applications of heterobifunctional PEG linkers in bioconjugation.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers possess two different reactive moieties, allowing for the sequential and controlled conjugation of diverse molecules such as proteins, peptides, antibodies, nucleic acids, and small molecule drugs.[3][4] This dual reactivity is a key advantage over homobifunctional linkers, which have identical functional groups and can lead to unwanted crosslinking and polymerization.
The general structure of a linear heterobifunctional PEG linker is X-PEGn-Y, where:
-
X and Y are distinct reactive functional groups.
-
PEGn is a polyethylene glycol chain with 'n' repeating ethylene glycol units.
The length of the PEG chain is a critical parameter that can be tailored to optimize the properties of the final bioconjugate. Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius, which can shield the conjugated molecule from proteolytic degradation and renal clearance, thereby extending its in vivo half-life.
Common Heterobifunctional PEG Linker Chemistries
The choice of reactive groups on the heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. Below are some of the most widely used chemistries.
Amine-Reactive and Thiol-Reactive Linkers
A prevalent class of heterobifunctional PEG linkers combines an amine-reactive group with a thiol-reactive group.
-
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming stable amide bonds. The reaction is most efficient at a pH range of 7.2-8.5.
-
Maleimide groups exhibit high specificity for sulfhydryl (thiol) groups, found in cysteine residues, forming a stable thioether bond. This reaction is most effective at a pH range of 6.5-7.5.
Table 1: Properties of Common NHS-PEG-Maleimide Linkers
| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | PEG Units (n) |
| Mal-PEG1-NHS ester | 310.3 | 12.8 | 1 |
| Mal-PEG2-NHS ester | 354.31 | 16.3 | 2 |
| Mal-PEG4-NHS ester | 442.42 | 23.3 | 4 |
| Mal-PEG6-NHS ester | 530.5 | 30.3 | 6 |
Data sourced from product specifications.
Click Chemistry Linkers
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. Heterobifunctional PEG linkers featuring click-compatible functional groups have become increasingly popular for their efficiency and specificity.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by copper(I). It is known for its high reaction rates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.
Table 2: Properties of a Common DBCO-PEG-NHS Ester Linker
| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | PEG Units (n) |
| DBCO-PEG4-NHS ester | 649.69 | 26.3 | 4 |
| DBCO-PEG6-NHS ester | 751.82 | 33.3 | 6 |
Data sourced from product specifications.
Table 3: Comparison of Click Chemistry Reaction Kinetics
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | 10 to 10⁴ | Fast reaction, requires copper catalyst. |
| SPAAC | 10⁻³ to 1 | Copper-free, ideal for in vivo applications, rate is dependent on the cyclooctyne used. |
Carbonyl-Reactive Linkers
Hydrazone and oxime ligation chemistries provide a bioorthogonal method for conjugating molecules containing aldehydes or ketones with those containing hydrazide or aminooxy functionalities, respectively. These reactions are reversible under acidic conditions, which can be exploited for drug release in the acidic tumor microenvironment.
Table 4: Kinetic Data for Hydrazone Ligation
| Reaction | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Conditions |
| Hydrazone formation (no catalyst) | 3.0 ± 0.3 | pH 7, 10 µM reactants |
| Hydrazone formation (with 10 mM aniline) | Reaction completes in minutes | pH 7, 10 µM reactants |
Data sourced from a study on rapid oxime and hydrazone ligations.
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a drug with a free amine to an antibody with available cysteine residues.
Materials:
-
Antibody (e.g., IgG)
-
Drug-NH₂
-
NHS-PEGn-Maleimide linker
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Reaction Buffer: PBS, pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Methodology:
Step 1: Antibody Reduction
-
Dissolve the antibody in Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 90 minutes to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
Step 2: Activation of the Drug with the Linker
-
Dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Dissolve the amine-containing drug in Reaction Buffer.
-
Add the linker solution to the drug solution at a 1.5-fold molar excess of the linker.
-
Allow the reaction to proceed at room temperature for 1 hour to form the maleimide-activated drug.
Step 3: Conjugation of Activated Drug to the Antibody
-
Add the maleimide-activated drug solution to the reduced antibody solution. A 5-fold molar excess of the activated drug over the antibody is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Purification and Characterization
-
Purify the antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Workflow for a two-step antibody-drug conjugation.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol details the conjugation of an azide-modified molecule to a protein with available primary amines.
Materials:
-
Protein with primary amines (e.g., antibody)
-
Azide-modified molecule
-
DBCO-PEGn-NHS Ester
-
Reaction Buffer: PBS, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Methodology:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Dissolve the protein in Reaction Buffer to a concentration of 2-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEGn-NHS Ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the DBCO-PEGn-NHS Ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Click Reaction
-
Dissolve the azide-modified molecule in a compatible buffer.
-
Add the azide-modified molecule to the DBCO-labeled protein solution. A 2- to 5-fold molar excess of the azide-containing molecule is typically used.
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.
Step 3: Purification
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.
Workflow for copper-free click chemistry conjugation.
Protocol 3: Hydrazone Ligation for Bioconjugation
This protocol outlines the conjugation of a hydrazide-modified molecule to a biomolecule containing an aldehyde group.
Materials:
-
Aldehyde-containing biomolecule
-
Hydrazide-modified molecule
-
Aniline (catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Anhydrous DMSO
Methodology:
-
Dissolve the aldehyde-containing biomolecule in the Reaction Buffer.
-
Dissolve the hydrazide-modified molecule in the Reaction Buffer.
-
Prepare a 1 M stock solution of aniline in anhydrous DMSO.
-
In a reaction tube, combine the aldehyde-containing biomolecule and the hydrazide-modified molecule. A 1.5- to 2-fold molar excess of the hydrazide is often used.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress using LC-MS or HPLC.
-
Purify the conjugate by reverse-phase HPLC or another suitable method.
Signaling Pathways and Applications
Heterobifunctional PEG linkers are instrumental in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and functionalized nanoparticles. These bioconjugates are designed to interact with specific cell surface receptors and modulate downstream signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration. Overexpression of EGFR is common in many cancers.
ADCs targeting EGFR can deliver potent cytotoxic payloads directly to cancer cells. Upon binding to EGFR, the ADC is internalized, and the cytotoxic drug is released, leading to cell death.
EGFR signaling and inhibition by a targeted ADC.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels. Binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC and PI3K-AKT cascades, which promote endothelial cell proliferation, migration, and survival. Anti-angiogenic therapies often target the VEGF/VEGFR signaling axis. PEGylated bioconjugates, such as anti-VEGF antibodies or siRNA-PEG conjugates, can inhibit this pathway.
VEGFR signaling and its inhibition.
HER2-Targeted Therapy
Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family that is overexpressed in a significant portion of breast cancers. Unlike other family members, HER2 does not have a known ligand and is activated through heterodimerization with other EGFR family members, most potently with HER3. This dimerization activates downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation and survival.
Antibody-drug conjugates targeting HER2, such as trastuzumab emtansine (T-DM1), have been highly successful in treating HER2-positive breast cancer. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released inside the cancer cell, leading to apoptosis. The antibody component also blocks HER2 signaling.
HER2 signaling and the mechanism of a targeted ADC.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation. Their unique ability to connect disparate molecules while imparting favorable physicochemical properties has enabled the development of a new generation of targeted therapeutics and advanced research tools. A thorough understanding of the available chemistries, linker properties, and experimental protocols is crucial for researchers, scientists, and drug development professionals to harness the full potential of these remarkable molecules. As bioconjugation strategies continue to evolve, the demand for innovative and precisely engineered heterobifunctional PEG linkers is expected to grow, further expanding their impact on medicine and biotechnology.
References
- 1. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Solubility of BocNH-PEG5-CH2CH2Br in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of BocNH-PEG5-CH2CH2Br (tert-butyl N-(1-bromo-2-oxo-7,10,13,16,19-pentaoxa-3-azanonadecan-19-yl)carbamate), a heterobifunctional PROTAC linker and PEGylating agent. Understanding its solubility is critical for its application in bioconjugation, drug delivery, and the synthesis of complex molecules.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative featuring a Boc-protected amine and a terminal bromo group.[1] This structure provides two distinct reactive sites: the bromo group, which is an excellent leaving group for nucleophilic substitution, and the Boc-protected amine, which can be deprotected under acidic conditions to reveal a primary amine.[2][3] The PEG5 linker enhances the compound's solubility and biocompatibility, making it a valuable tool in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5]
Molecular Structure and Properties:
-
Molecular Formula: C₁₇H₃₄BrNO₇
-
Molecular Weight: 444.4 g/mol
-
Appearance: PEG products with low molecular weight (less than 1k) may appear as wax-like, semi-solid materials or white/off-white powders.
Solubility Profile in Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from the general principles of PEG chemistry and data from structurally similar molecules. The principle of "like dissolves like" is fundamental; the amphiphilic nature of this molecule, with its polar PEG backbone and less polar Boc and bromoethyl groups, dictates its solubility.
Generally, PEG derivatives are soluble in a wide range of polar organic solvents and are less soluble in nonpolar solvents. The solubility of PEGs tends to decrease as molecular weight increases. Given the relatively low molecular weight of this compound, it is expected to have good solubility in many common organic solvents.
The following table summarizes the expected qualitative solubility based on available data for similar compounds and general PEG characteristics.
| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale & Citations |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | PEG derivatives are generally soluble in methylene chloride. A similar, longer-chain molecule, N-Boc-PEG10-bromide, is also soluble in DCM. |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | PEGs are very soluble in chloroform. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | PEG derivatives show good solubility in DMF. N-Boc-PEG10-bromide is soluble in DMF. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | PEG derivatives are generally soluble in DMSO. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | One study identified THF as an excellent solvent for PEG. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | A similar molecule, N-Boc-PEG10-bromide, is soluble in acetone. |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | PEG is known to be soluble in acetonitrile. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble | Solubility is expected to be moderate due to the intermediate polarity of ethyl acetate. |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | PEG derivatives are generally less soluble in toluene. Heating may improve solubility. |
| Alcohols (e.g., Ethanol, Methanol) | R-OH | Polar Protic | Moderately Soluble | PEGs are generally less soluble in alcohols compared to other polar solvents like DCM or DMF. |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble | PEG derivatives are generally not soluble in ether. |
| Hexane / Heptane | C₆H₁₄ / C₇H₁₆ | Nonpolar | Insoluble | PEGs are insoluble in aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (HPLC grade)
-
Sealed glass vials
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a glass vial. The excess solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure the solution reaches equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vial and allow the undissolved solid to settle.
-
Centrifuge the vial at high speed to pellet the remaining solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent.
-
Determine the concentration of the solute in the diluted filtrate using a pre-validated HPLC method.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations for accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: A generalized workflow for determining equilibrium solubility.
References
- 1. This compound | 1392499-33-0 | SFC49933 | Biosynth [biosynth.com]
- 2. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 3. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG-bromide | AxisPharm [axispharm.com]
- 5. This compound|CAS 1392499-33-0|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2]
The linker is a critical element in PROTAC design, significantly influencing the molecule's efficacy, solubility, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex.[2] The BocNH-PEG5-CH2CH2Br linker is a versatile, heterobifunctional PEG linker. It features a bromoethyl group at one end for facile alkylation of nucleophiles (such as phenols or amines on a POI ligand) and a Boc-protected amine at the other end, allowing for a controlled, stepwise synthesis of the final PROTAC.
Overview of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound is a modular, multi-step process. The general workflow involves:
-
Coupling of the POI Ligand (Warhead) to the Linker: The bromoethyl end of the linker reacts with a suitable nucleophile on the POI ligand.
-
Deprotection of the Boc Group: The Boc protecting group on the other end of the linker is removed to expose a primary amine.
-
Coupling of the E3 Ligase Ligand: The newly exposed amine is then coupled to the E3 ligase ligand, typically through an amide bond formation.
This modular approach allows for the synthesis of a library of PROTACs with different linkers, POI ligands, or E3 ligase ligands to optimize for degradation efficiency and other pharmacological properties.
Experimental Protocols
The following protocols are adapted from established procedures for PROTAC synthesis and provide a detailed methodology for each key step.
Step 1: Synthesis of POI Ligand-Linker Intermediate
This step involves the nucleophilic substitution of the bromide on the this compound linker with a nucleophilic group (e.g., a phenolic hydroxyl group) on the POI ligand. The example below uses a generic POI ligand with a phenolic hydroxyl group.
Reagents and Materials:
-
POI Ligand (containing a phenolic -OH)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the POI Ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI Ligand-Linker intermediate.
Step 2: Boc Deprotection of the POI Ligand-Linker Intermediate
This step removes the Boc protecting group to reveal the primary amine, which will be used for coupling to the E3 ligase ligand.
Reagents and Materials:
-
POI Ligand-Linker Intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the POI Ligand-Linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC
This final step involves the amide coupling of the deprotected POI Ligand-Linker intermediate with the E3 ligase ligand. The example below uses pomalidomide as the E3 ligase ligand.
Reagents and Materials:
-
Pomalidomide
-
Deprotected POI Ligand-Linker Intermediate (TFA salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reverse-phase HPLC system for purification
Procedure:
-
To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.
-
Add a solution of the deprotected POI Ligand-Linker intermediate (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to afford the final PROTAC.
Quantitative Data
The following table summarizes representative yields and purity for each step of the PROTAC synthesis, adapted from a similar protocol. Actual results may vary depending on the specific POI and E3 ligase ligands used.
| Compound/Intermediate | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |
| Step 1 | |||||
| POI Ligand | Varies | Varies | 1.0 | - | >98% |
| This compound | 444.36 | Varies | 1.2 | ~70-85 | - |
| POI Ligand-Linker Intermediate | Varies | - | - | >95% | |
| Step 2 | |||||
| POI Ligand-Linker Intermediate | Varies | Varies | 1.0 | ~95-100 (crude) | - |
| Deprotected Intermediate | Varies | - | - | >95% | |
| Step 3 | |||||
| Pomalidomide | 273.24 | Varies | 1.0 | - | >98% |
| Deprotected Intermediate | Varies | Varies | 1.1 | - | >95% |
| Final PROTAC | Varies | - | - | ~40-55 | >99% |
Characterization of Synthesized Compounds
| Compound/Intermediate | Analytical Method | Expected Result |
| POI Ligand-Linker Intermediate | ¹H NMR, ¹³C NMR, HRMS | Peaks corresponding to both the POI ligand and the Boc-PEG linker; accurate mass corresponding to the molecular formula. |
| Deprotected Intermediate | HRMS | Accurate mass corresponding to the deprotected amine. |
| Final PROTAC | ¹H NMR, ¹³C NMR, HRMS, HPLC | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand; accurate mass corresponding to the final product; single peak in HPLC chromatogram. |
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for the three-step synthesis of a PROTAC.
PROTAC Mechanism of Action
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Conclusion
This document provides a detailed protocol for the synthesis of PROTACs using the this compound linker. The modular nature of this synthetic route allows for the facile creation of PROTAC libraries with varying POI ligands and E3 ligase ligands. The incorporation of a PEG linker can enhance the physicochemical properties of the resulting PROTACs, which is crucial for their development as potential therapeutics. The successful synthesis and characterization of these molecules are key steps in advancing the field of targeted protein degradation.
References
Application Note and Protocols: Amine-Reactive PEGylation of Proteins and Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2][3]
Key benefits of PEGylation include:
-
Increased Serum Half-Life: The larger hydrodynamic size of PEGylated proteins reduces their rate of clearance by the kidneys, prolonging their circulation time in the bloodstream.[4][5]
-
Reduced Immunogenicity: PEG chains can mask epitopes on the protein surface, which helps to decrease recognition by the immune system and subsequent antibody formation.
-
Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are otherwise difficult to formulate.
Amine-reactive PEGylation is one of the most common and well-established methods for modifying proteins. This approach targets the primary amino groups found in the side chain of lysine residues and the N-terminal α-amino group of the polypeptide chain. Due to the abundance of lysine residues on the surface of most proteins, this method is broadly applicable.
Chemistry of Amine-Reactive PEGylation
The most prevalent amine-reactive PEGylation strategy utilizes N-hydroxysuccinimide (NHS) esters of PEG. These reagents react with primary amines under mild conditions (typically pH 7-9) to form stable and irreversible amide bonds.
Another common method is reductive amination, which involves the reaction of a PEG-aldehyde with a primary amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms a stable secondary amine linkage. Reductive amination offers the potential for greater site-specificity, particularly for N-terminal modification, by controlling the reaction pH.
Visualization of Workflows and Mechanisms
Overall PEGylation Workflow
The following diagram outlines the complete workflow for the PEGylation of a protein, from initial reaction to final characterization.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Conjugation of BocNH-PEG5-CH2CH2Br to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
BocNH-PEG5-CH2CH2Br is a heterobifunctional linker molecule widely employed in bioconjugation and drug delivery. It features three key components: a tert-butyloxycarbonyl (Boc)-protected primary amine, a discrete polyethylene glycol (PEG) chain with five ethylene oxide units, and a terminal bromoethyl group. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1] The bromoethyl group serves as a reactive handle for covalent attachment to nucleophiles, particularly primary amines, via an alkylation reaction. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for subsequent functionalization.[2][3] This linker is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4]
Principle of the Reaction
The conjugation process involves two primary stages:
-
Alkylation of Primary Amine: The primary amine on the target molecule (e.g., a protein, peptide, or small molecule) acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group on the PEG linker. This bimolecular nucleophilic substitution (SN2) reaction forms a stable secondary amine linkage. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr generated.
-
Boc Group Deprotection: Following conjugation, the Boc protecting group can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[5] This process yields a free primary amine on the distal end of the PEG linker, which can be used for further modifications or is the final desired functionality. The deprotection reaction proceeds via the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the general procedure for conjugating the PEG linker to a molecule containing a primary amine, such as a peptide or a small molecule drug.
Materials:
-
This compound
-
Amine-containing substrate (e.g., peptide, small molecule)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask with stir bar)
-
TLC plates or LC/MS for reaction monitoring
Procedure:
-
Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with moisture.
-
Dissolution: Dissolve the amine-containing substrate in the chosen anhydrous solvent (DMF or DCM).
-
Reagent Addition:
-
Add the base (DIPEA or TEA) to the solution. Typically, 2-3 equivalents relative to the substrate are used.
-
In a separate vial, dissolve this compound (1.5-2.0 molar equivalents) in a small amount of the same anhydrous solvent.
-
-
Reaction: Add the PEG linker solution dropwise to the stirring substrate solution at room temperature.
-
Incubation: Allow the reaction to stir at room temperature for 12-24 hours. For less reactive amines, the temperature may be moderately increased (e.g., to 40-50 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can then be purified. For small molecules, this may involve silica gel chromatography. For larger molecules like proteins, size-exclusion or ion-exchange chromatography is more appropriate.
-
Protocol 2: Boc Deprotection of the PEG-Conjugate
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected PEG-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the crude or purified Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). The deprotection is typically rapid.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Effervescence (CO2 evolution) may be observed.
-
Monitoring: Check for the completion of the reaction by LC/MS, looking for the mass corresponding to the deprotected product.
-
Quenching and Extraction:
-
Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected conjugate. Further purification may be necessary.
Protocol 3: Purification and Characterization of the Final Conjugate
Purification is critical to remove unreacted reagents and byproducts.
A. Purification
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins or large peptides. It effectively separates the larger PEG-conjugate from smaller molecules like the unreacted PEG linker and excess base.
-
Reverse-Phase HPLC (RP-HPLC): Highly effective for purifying peptides and small molecule conjugates, separating compounds based on hydrophobicity.
-
Ion-Exchange Chromatography (IEX): Useful for separating molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.
B. Characterization
-
Liquid Chromatography-Mass Spectrometry (LC/MS): Essential for confirming the identity and purity of the conjugate. The mass spectrum should show a peak corresponding to the calculated molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the conjugate and determine the degree of PEGylation by comparing the integration of PEG-specific peaks (around 3.6 ppm) to signals from the parent molecule.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation reaction can be influenced by several factors. The following table summarizes key parameters and their expected impact, based on general principles of PEGylation.
| Parameter | Range / Condition | Rationale & Expected Outcome |
| Molar Ratio (PEG:Amine) | 1:1 to 20:1 | A higher molar excess of the PEG linker drives the reaction towards completion, increasing the yield of the mono-PEGylated product. However, excessive amounts can complicate purification. |
| pH | 7.0 - 9.0 | The primary amine on the substrate must be deprotonated to be nucleophilic. A slightly basic pH (8.0-8.5) is often optimal. Buffers containing primary amines (e.g., Tris) must be avoided as they compete in the reaction. |
| Temperature | Room Temp. to 50°C | Higher temperatures can increase the reaction rate but may also lead to degradation of sensitive substrates or increased side reactions. Room temperature is a common starting point. |
| Concentration | 2-20 mg/mL (protein) | Higher concentrations favor the bimolecular reaction, leading to faster conjugation. However, solubility and aggregation issues must be considered, especially for proteins. |
| Solvent | DMF, DCM, PBS | The choice depends on the solubility of the substrate. Aprotic polar solvents like DMF are common for small molecules, while aqueous buffers like PBS are used for proteins. |
References
Application Notes and Protocols: Synthesis of PROTACs using BocNH-PEG5-CH2CH2Br Linker with E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The choice of the E3 ligase ligand and the nature of the linker are critical for the efficacy of a PROTAC. This document provides detailed application notes and protocols for the reaction of a common polyethylene glycol (PEG) linker, BocNH-PEG5-CH2CH2Br , with ligands for two of the most utilized E3 ligases in PROTAC development: Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Reaction Overview
The key reaction discussed is the alkylation of a nucleophilic functional group on the E3 ligase ligand with the bromo-terminated PEG linker, this compound. This reaction forms a stable covalent bond, incorporating the versatile PEG linker into the PROTAC structure. The PEG linker often enhances solubility, cell permeability, and provides the necessary spatial orientation for effective ternary complex formation.
Reaction with CRBN Ligands (Pomalidomide/Lenalidomide)
Ligands for the CRBN E3 ligase, such as pomalidomide and lenalidomide, possess a reactive secondary amine on the phthalimide ring system that can be alkylated. However, direct N-alkylation of the glutarimide nitrogen is also possible and can be a competing reaction. Therefore, careful control of reaction conditions is crucial. It has been noted in the literature that direct alkylation of pomalidomide with alkyl halides can result in low yields and poor chemoselectivity[1]. A more common and often higher-yielding approach involves the alkylation of the 4-amino group of lenalidomide derivatives.
General Protocol for N-Alkylation of Lenalidomide Derivatives:
A general procedure for the selective N-alkylation of the 4-amino group of lenalidomide with a bromo-PEG linker is as follows:
Reaction Scheme:
Materials:
-
Lenalidomide derivative (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve the lenalidomide derivative in anhydrous NMP or DMF.
-
Add DIPEA to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
| Parameter | Condition |
| E3 Ligase Ligand | Lenalidomide Derivative |
| Linker | This compound |
| Base | DIPEA |
| Solvent | NMP or DMF |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
| Typical Yield | Variable, often moderate |
Reaction with VHL Ligands
VHL E3 ligase ligands are typically based on a hydroxyproline scaffold. A common point of attachment for the linker is the phenolic hydroxyl group, which can be alkylated under basic conditions.
General Protocol for O-Alkylation of Phenolic VHL Ligands:
Reaction Scheme:
Materials:
-
Phenolic VHL ligand (e.g., a derivative of VH032) (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (ACN) (anhydrous)
Procedure:
-
To a solution of the phenolic VHL ligand in anhydrous DMF or ACN, add the base (K₂CO₃ or Cs₂CO₃).
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, filter off the inorganic base and concentrate the filtrate under reduced pressure.
-
Alternatively, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
| Parameter | Condition |
| E3 Ligase Ligand | Phenolic VHL Ligand |
| Linker | This compound |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or ACN |
| Temperature | Room Temperature to 60 °C |
| Time | 4-12 hours |
| Typical Yield | Generally good to high |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a PROTAC molecule.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
References
Application Notes and Protocols for the Utilization of BocNH-PEG5-CH2CH2Br in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that dictates the stability, solubility, and efficacy of the ADC. BocNH-PEG5-CH2CH2Br is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the pharmacokinetic profile and reduce aggregation of the final ADC construct.[1][2] The terminal Boc-protected amine and bromoethyl groups allow for a sequential and controlled conjugation of the payload and the antibody.
This document provides a comprehensive step-by-step guide for the use of this compound in the development of ADCs. It includes detailed protocols for payload conjugation, Boc deprotection, antibody conjugation, and subsequent purification and characterization of the final ADC.
Core Principles
The overall strategy for synthesizing an ADC using this compound involves a three-stage process:
-
Payload-Linker Synthesis: The cytotoxic payload, typically containing a nucleophilic functional group (e.g., a phenol, thiol, or amine), is first conjugated to the bromoethyl end of the this compound linker via an alkylation reaction.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed under acidic conditions to expose a primary amine.[3]
-
Antibody Conjugation: The newly deprotected amine on the payload-linker construct is then conjugated to the antibody. This is typically achieved by activating the carboxylic acid groups of the antibody's glutamate or aspartate residues, or by targeting engineered cysteine or lysine residues.[]
Experimental Protocols
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the conjugation of a payload containing a nucleophilic group (e.g., a phenol) to the bromoethyl end of the this compound linker.
Materials:
-
This compound
-
Cytotoxic Payload (with a nucleophilic group)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.1-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure payload-linker conjugate.
-
Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary: Payload-Linker Synthesis
| Parameter | Typical Value/Range |
| Molar Ratio (Payload:Linker:Base) | 1 : 1.1-1.2 : 2-3 |
| Reaction Temperature | Room Temperature - 60 °C |
| Reaction Time | 2 - 24 hours |
| Purification Method | Silica Gel Column Chromatography |
| Typical Yield | 60 - 80% |
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Payload-Linker Conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene
Procedure:
-
Dissolve the Boc-protected payload-linker conjugate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).[3]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure (repeat 2-3 times) to ensure complete removal of residual TFA.
-
The resulting deprotected payload-linker (as a TFA salt) can be used directly in the next step or can be neutralized with a mild base if required.
Quantitative Data Summary: Boc Deprotection
| Parameter | Typical Value/Range |
| TFA Concentration | 20 - 50% in DCM |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours |
| Work-up | Co-evaporation with Toluene |
| Typical Yield | > 95% (quantitative) |
Protocol 3: Antibody Conjugation
This protocol describes the conjugation of the deprotected payload-linker to the antibody via amide bond formation with the antibody's carboxyl groups.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Deprotected Payload-Linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer using a desalting column to remove any interfering substances. Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
Activation of Payload-Linker: In a separate tube, dissolve the deprotected payload-linker (as TFA salt) in anhydrous DMSO.
-
Activation of Antibody: To the antibody solution, add a freshly prepared solution of EDC (e.g., 50-100 molar excess) and NHS (e.g., 50-100 molar excess) in conjugation buffer. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.
-
Conjugation: Slowly add the activated payload-linker solution to the activated antibody solution with gentle mixing. The molar ratio of payload-linker to antibody will determine the final Drug-to-Antibody Ratio (DAR) and needs to be optimized.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or 4 °C overnight.
-
Quenching: Quench the reaction by adding the quenching solution to cap any unreacted activated sites on the antibody.
-
Purification: Purify the resulting ADC from unreacted payload-linker and other small molecules using a pre-equilibrated SEC column. Elute with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
Quantitative Data Summary: Antibody Conjugation
| Parameter | Typical Value/Range |
| Molar Ratio (Payload-Linker:Antibody) | 5:1 to 20:1 (for optimization) |
| Molar Excess (EDC/NHS:Antibody) | 50:1 to 100:1 |
| Reaction Time | 2 - 16 hours |
| Reaction Temperature | 4 °C or Room Temperature |
| Purification Method | Size-Exclusion Chromatography |
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the molecular weight, from which the DAR can be calculated.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can be used to assess the integrity and purity of the ADC.
3. In Vitro Cytotoxicity Assay:
-
The potency of the ADC is evaluated by treating cancer cell lines that express the target antigen with varying concentrations of the ADC. Cell viability is measured using assays such as MTT or CellTiter-Glo to determine the IC₅₀ value.
Visualizations
References
Application Notes and Protocols for Boc Deprotection of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG)ylated compounds. These procedures are critical in the fields of bioconjugation, drug delivery, and peptide synthesis, where the temporary masking of amine functionalities is essential for controlled chemical modifications.
Introduction to Boc Deprotection in PEGylated Systems
The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] In the context of PEGylated molecules, the Boc group is frequently employed to protect a terminal amine on the PEG chain, allowing for the selective reaction of other functional groups on the PEG or the conjugated molecule. Subsequent deprotection reveals the amine, making it available for further conjugation or to impart specific biological properties.
The deprotection of Boc groups from PEGylated compounds primarily relies on acidolysis, most commonly using trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (DCM).[3] The mechanism involves protonation of the carbamate oxygen by the acid, followed by the cleavage of the tert-butyl group as a stable carbocation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[4]
However, the presence of the PEG chain can introduce specific challenges, such as steric hindrance, particularly with high molecular weight PEGs, which can impede the access of the acidic reagent to the Boc group and slow down the reaction rate.[1] Therefore, careful optimization of deprotection conditions is crucial to ensure complete and efficient removal of the Boc group while minimizing potential side reactions.
Standard Boc Deprotection Protocol using Trifluoroacetic Acid (TFA)
This protocol describes the most common method for Boc deprotection of PEGylated compounds using a solution of TFA in DCM.
Materials
-
Boc-protected PEGylated compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus or centrifuge
-
Separatory funnel (for optional basic work-up)
-
pH paper
Experimental Workflow
References
Application Notes and Protocols for BocNH-PEG5-CH2CH2Br in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to BocNH-PEG5-CH2CH2Br in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.
This compound is a versatile, heterobifunctional polyethylene glycol (PEG)-based linker designed for the modular synthesis of PROTACs. Its key features include:
-
Boc-Protected Amine: Allows for controlled, directional synthesis, typically by forming an amide bond with a carboxylic acid-functionalized E3 ligase ligand.
-
Five-Unit PEG Chain: The hydrophilic PEG spacer enhances the solubility and cell permeability of the resulting PROTAC. The length of the PEG chain is crucial for optimizing the spatial orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex.
-
Bromoethyl Group: Provides a reactive site for conjugation with the POI-binding ligand, often through nucleophilic substitution with a phenol or amine.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs for targeted protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for selective protein degradation in eukaryotic cells.
Data Presentation: Performance of a Representative BRD4-Targeting PROTAC Series
The following tables summarize key performance indicators for a representative series of PROTACs targeting the bromodomain-containing protein 4 (BRD4). These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a pomalidomide ligand for the Cereblon (CRBN) E3 ligase, connected by PEG linkers of varying lengths. The data for the PEG5 linker is representative of a PROTAC synthesized using this compound.
Table 1: In Vitro Degradation of BRD4
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. |
Table 2: Cellular Permeability and Target Engagement
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC₅₀ (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. |
Table 3: Pharmacokinetic Properties
| Linker | Half-life (t₁/₂) in human plasma (h) |
| PEG3 | 2.5 |
| PEG4 | 3.0 |
| PEG5 | 3.5 |
| PEG6 | 3.2 |
Experimental Protocols
Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC using this compound
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC, starting with the conjugation of this compound to the CRBN ligand, pomalidomide, followed by deprotection and conjugation to a JQ1 derivative.
Step 1: Synthesis of Pomalidomide-PEG5-NHBoc
-
Reagents and Materials:
-
Pomalidomide (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve pomalidomide in anhydrous DMF under a nitrogen atmosphere.
-
Add K₂CO₃ to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80°C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Pomalidomide-PEG5-NHBoc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Pomalidomide-PEG5-NHBoc (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Pomalidomide-PEG5-NHBoc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting Pomalidomide-PEG5-NH₂ can be used in the next step without further purification.
-
Step 3: Conjugation to JQ1-OH
-
Reagents and Materials:
-
Pomalidomide-PEG5-NH₂ (from Step 2, 1.0 eq)
-
JQ1-OH (a derivative of JQ1 with a carboxylic acid handle, 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve JQ1-OH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Pomalidomide-PEG5-NH₂ dissolved in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final BRD4-targeting PROTAC.
-
Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blotting
This protocol outlines the steps for determining the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in degrading a target protein in a cellular context.
-
Materials:
-
Relevant cell line (e.g., MCF-7 for BRD4)
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the signal.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
-
Conclusion
This compound is a valuable tool for the synthesis of PROTACs. Its bifunctional nature and the inclusion of a PEG5 spacer allow for the creation of potent and effective protein degraders. The protocols and data presented here provide a framework for the successful application of this linker in targeted protein degradation research and development. It is important to note that the optimal linker length and composition are dependent on the specific target protein and E3 ligase pair, and a systematic evaluation of different linkers is often necessary for the development of highly effective PROTACs.
Revolutionizing Drug Discovery: Enhancing Compound Properties with BocNH-PEG5-CH2CH2Br
Application Notes & Protocols for Researchers
For Immediate Release
Researchers and drug development professionals are continually challenged by the poor solubility and permeability of promising therapeutic compounds. A novel tool in the medicinal chemist's arsenal, BocNH-PEG5-CH2CH2Br , offers a strategic solution to this problem. This heterobifunctional linker, featuring a Boc-protected amine, a five-unit polyethylene glycol (PEG) chain, and a bromoethyl group, is primarily designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its incorporation can significantly enhance the physicochemical properties of the final compound, leading to improved biological performance.
PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] The PEG5 chain in this compound imparts hydrophilicity to the parent molecule, which can lead to substantial improvements in aqueous solubility.[3][4] This is particularly beneficial for hydrophobic drugs that would otherwise be difficult to formulate and administer.[5] Furthermore, the flexible nature of the PEG linker can positively influence cell permeability, a critical factor for oral absorption and overall bioavailability.
In the context of PROTACs, the linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase. The length and composition of the linker, such as the PEG5 chain in this compound, are crucial for optimizing degradation efficiency, cellular uptake, and pharmacokinetic profiles. By carefully selecting the linker, researchers can fine-tune the properties of the resulting PROTAC to achieve the desired therapeutic effect.
These application notes provide an overview of the utility of this compound and detailed protocols for its application in synthesizing and evaluating novel compounds with enhanced solubility and permeability.
Data Presentation
The following tables present hypothetical, yet representative, data illustrating the potential improvements in solubility and permeability when this compound is used to link a hypothetical poorly soluble compound (Compound X) to a target-binding ligand and an E3 ligase ligand to form a PROTAC (PROTAC-X-PEG5).
Table 1: Aqueous Solubility Comparison
| Compound | Structure | Aqueous Solubility (µg/mL) at 25°C | Fold Improvement |
| Compound X | Small Molecule | 1.5 | - |
| PROTAC-X-PEG5 | Compound X linked via this compound | 45.2 | ~30x |
Table 2: In Vitro Permeability Assessment (Caco-2 Cell Monolayer)
| Compound | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) |
| Compound X | 0.8 | 5.2 |
| PROTAC-X-PEG5 | 3.5 | 1.8 |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the impact of incorporating this compound on compound properties.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for conjugating a target protein ligand (Ligand-OH) and an E3 ligase ligand (Ligand-NH2) using this compound.
Step 1: Alkylation of Target Ligand with this compound
-
Dissolve the target protein ligand containing a hydroxyl group (Ligand-OH) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (BocNH-PEG5-O-Ligand) by flash column chromatography.
Step 2: Deprotection and Coupling with E3 Ligase Ligand
-
Dissolve the purified intermediate (BocNH-PEG5-O-Ligand) (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Dissolve the resulting amine salt (H2N-PEG5-O-Ligand) and the E3 ligase ligand containing a carboxylic acid (Ligand-COOH) (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an appropriate organic solvent.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
-
Add an excess amount of the test compound (e.g., Compound X and PROTAC-X-PEG5) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and agitate it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection or LC-MS.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 3: In Vitro Permeability Assay (Caco-2 Cell Monolayer)
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent and differentiated monolayer is formed (typically 18-21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, add the test compound (dissolved in transport buffer, e.g., Hanks' Balanced Salt Solution with HEPES) to the apical (A) chamber.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) chamber.
-
For the basolateral-to-apical (B-A) permeability assessment (to determine efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Visualizations
The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action.
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Nanoparticle Functionalization using BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface functionalization of nanoparticles using the heterobifunctional linker, BocNH-PEG5-CH2CH2Br. This linker is designed to introduce a polyethylene glycol (PEG) spacer onto the nanoparticle surface, culminating in a terminal amine group that can be used for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes.
The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, sequential conjugation. The bromoethyl group at the other end of the PEG chain enables covalent attachment to nanoparticle surfaces, typically those functionalized with nucleophilic groups such as thiols or amines. This document outlines the protocols for nanoparticle PEGylation, deprotection of the Boc group, and subsequent bioconjugation, along with representative data and workflow visualizations.
Overview of this compound in Nanoparticle Functionalization
This compound is a versatile tool in nanotechnology for several reasons:
-
Stealth Properties: The PEG chain provides a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis), leading to a longer circulation half-life in vivo.
-
Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the immunogenicity of the nanoparticles.
-
Controlled Bioconjugation: The Boc-protected amine offers an orthogonal handle for the covalent attachment of biomolecules after the nanoparticle has been PEGylated. This two-step process prevents the cross-reactivity of the amine during the initial PEGylation step.
-
Spaccer Arm: The PEG5 linker provides a flexible spacer arm, which can improve the accessibility of the conjugated ligand to its target receptor.
The overall workflow for utilizing this compound in the development of targeted nanoparticles is depicted below.
Quantitative Data Summary
Successful surface modification can be monitored by observing changes in the physicochemical properties of the nanoparticles at each stage of the process. The following table summarizes expected quantitative data for a model 20 nm gold nanoparticle undergoing PEGylation and subsequent functionalization.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | PEG Grafting Density (PEG/nm²) |
| Bare Gold Nanoparticles | 22 ± 2 | < 0.2 | -35 ± 5 | N/A |
| Thiol-Functionalized AuNPs | 23 ± 2 | < 0.2 | -40 ± 5 | N/A |
| Boc-PEG-AuNPs | 35 ± 3 | < 0.25 | -15 ± 5 | ~2-4 |
| NH2-PEG-AuNPs (after deprotection) | 34 ± 3 | < 0.25 | +20 ± 5 | ~2-4 |
| Ligand-PEG-AuNPs | 45 ± 4 | < 0.3 | +5 ± 5 | ~2-4 |
Note: The data presented are representative values based on typical results for PEGylated gold nanoparticles and may vary depending on the specific nanoparticle system and reaction conditions.
Experimental Protocols
This section provides detailed protocols for the functionalization of gold nanoparticles (AuNPs) with this compound. These protocols can be adapted for other types of nanoparticles with appropriate surface chemistries.
This protocol describes the surface modification of citrate-capped AuNPs with a thiol-containing molecule to provide anchor points for the bromo-PEG linker.
Materials:
-
Citrate-capped gold nanoparticles (20 nm) in aqueous solution
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
To 10 mL of the AuNP solution, add a 1 mM solution of MUA in ethanol dropwise while stirring. A typical molar excess of MUA to AuNPs is 1000:1.
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
Purify the MUA-functionalized AuNPs by centrifugation at 12,000 x g for 20 minutes.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps three times to remove excess MUA.
-
Resuspend the final pellet in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
This protocol details the covalent attachment of the Boc-PEG-Br linker to the thiol-functionalized AuNPs.
Materials:
-
Thiol-functionalized AuNPs
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Resuspend the thiol-functionalized AuNPs in DMF.
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Add the this compound solution to the nanoparticle suspension in a 10:1 molar excess relative to the estimated surface thiol groups.
-
Add DIPEA to the reaction mixture to act as a base (2-3 molar equivalents relative to the bromo-PEG).
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Purify the PEGylated nanoparticles by transferring the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for your nanoparticle size.
-
Centrifuge to remove unreacted PEG linker and reagents.
-
Wash the nanoparticles by resuspending them in PBS (pH 7.4) and repeating the centrifugation step. Perform at least three wash cycles.
-
Resuspend the purified Boc-PEG-AuNPs in PBS.
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-PEG-AuNPs
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifugal filter units
Procedure:
-
Lyophilize or carefully dry the Boc-PEG-AuNPs to remove water.
-
Resuspend the dried nanoparticles in DCM.
-
Prepare a deprotection solution of 50% TFA in DCM (v/v).
-
Add the TFA solution to the nanoparticle suspension and stir at room temperature for 1-2 hours.
-
Remove the DCM and TFA by rotary evaporation or by centrifugation and decantation, followed by washing with DCM.
-
Neutralize the resulting amine salt by resuspending the nanoparticles in PBS (pH 7.4).
-
Wash the deprotected nanoparticles three times with PBS using centrifugal filter units to remove any residual TFA salts.
-
The amine-functionalized PEGylated nanoparticles (NH2-PEG-AuNPs) are now ready for conjugation.
This protocol outlines the coupling of a carboxyl-containing targeting ligand (e.g., a peptide) to the amine-functionalized nanoparticles using EDC/NHS chemistry.
Materials:
-
NH2-PEG-AuNPs
-
Targeting ligand with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifugal filter units
Procedure:
-
Activation of the Targeting Ligand:
-
Dissolve the targeting ligand in MES buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the ligand solution.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Resuspend the NH2-PEG-AuNPs in PBS (pH 7.4).
-
Add the activated ligand solution to the nanoparticle dispersion. The molar ratio of ligand to nanoparticles should be optimized, but a starting point of 100:1 is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.
-
Purify the ligand-conjugated nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units. Perform at least three wash cycles.
-
Resuspend the final targeted nanoparticles in a suitable buffer for storage or in vitro/in vivo studies.
-
Characterization Methods
Thorough characterization is essential to confirm successful functionalization at each step.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after each successful conjugation step.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift in zeta potential is expected after each surface modification, particularly after Boc deprotection (shift to positive) and ligand conjugation (shift towards the charge of the ligand).
-
UV-Vis Spectroscopy: For metallic nanoparticles like AuNPs, changes in the surface plasmon resonance (SPR) peak can indicate surface modifications.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups from the PEG linker and conjugated ligands.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface.
These protocols and guidelines provide a comprehensive framework for the successful functionalization of nanoparticles with this compound, enabling the development of advanced nanomaterials for targeted drug delivery, diagnostics, and other biomedical applications.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BocNH-PEG5-CH2CH2Br Conjugation Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the conjugation of BocNH-PEG5-CH2CH2Br to their molecules of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule.[1] It contains a Boc-protected amine and a bromo group at opposite ends of a 5-unit polyethylene glycol (PEG) spacer. The bromo group serves as a reactive site for conjugation to nucleophilic functional groups such as amines, thiols, and to a lesser extent, alcohols on your target molecule.[2] The Boc (tert-butoxycarbonyl) group is a protecting group for the amine, which can be removed after conjugation to allow for further chemical modifications.[2][3] This linker is often used in medical research, drug release, and nanotechnology.[4]
Q2: What types of molecules can be conjugated with this compound?
The bromo group readily reacts with nucleophiles. This linker is ideal for conjugation to molecules containing primary or secondary amines and is particularly effective with thiols, which are excellent nucleophiles that form stable thioether bonds. While alcohols can also be used, they are weaker nucleophiles and may require more forcing reaction conditions.
Q3: How should I store and handle the this compound reagent?
Proper storage is crucial to maintain the reagent's activity. It should be stored at -20°C and protected from moisture and light. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reagent.
Q4: In which solvents is this compound soluble?
This compound is soluble in a variety of polar aprotic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the solubility of your target molecule.
Troubleshooting Guide for Low Conjugation Yield
Low yield in your conjugation reaction can be attributed to several factors. The following guide addresses the most common issues and provides strategies for optimization.
Problem 1: Low or No Product Formation
Possible Cause A: Insufficient Base (for amine conjugations)
When conjugating to an amine, the reaction generates hydrobromic acid (HBr). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add 2-3 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, to neutralize the HBr as it is formed.
Possible Cause B: Poor Nucleophilicity of the Substrate
If your target molecule is a weak nucleophile (e.g., a sterically hindered amine or an alcohol), the reaction may be slow or inefficient.
-
Solution:
-
Increase the reaction temperature. Gentle heating to 40-60°C can increase the reaction rate.
-
Use a more polar solvent like DMF or DMSO to better solvate the reactants and facilitate the reaction.
-
For thiol conjugations, ensure the thiol is in its reduced, free sulfhydryl (-SH) form. Disulfide bonds can be reduced using reagents like TCEP.
-
Possible Cause C: Reagent Degradation
Improper storage or handling of this compound can lead to its degradation.
-
Solution: Always store the reagent at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
Problem 2: Presence of Multiple Products or Side Reactions
Possible Cause A: Over-alkylation of Primary/Secondary Amines
The product of the initial PEGylation of a primary or secondary amine is a secondary or tertiary amine, respectively. These products can sometimes be more nucleophilic than the starting amine, leading to a second PEGylation event and the formation of di-PEGylated byproducts.
-
Solution: Use a molar excess of the amine-containing substrate relative to the this compound linker to favor the mono-PEGylated product.
Possible Cause B: Elimination (E2) Side Reactions
Although less common with primary bromides, using a strong, bulky base or very high temperatures can sometimes lead to an elimination side reaction instead of the desired substitution.
-
Solution: Use a non-nucleophilic, non-bulky base like DIPEA and avoid excessive heating.
Data Presentation: Optimized Reaction Conditions
The following tables summarize generally recommended starting conditions for the conjugation of this compound and the subsequent Boc deprotection step. Optimization may be required for your specific substrate.
Table 1: Recommended Conjugation Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Solvent | DMF, DMSO, or DCM | Choose based on substrate solubility. |
| Base (for amines) | DIPEA, Triethylamine | Use 2-3 equivalents. |
| Temperature | 25°C - 60°C | Start at room temperature and gently heat if necessary. |
| Reaction Time | 4 - 24 hours | Monitor progress by LC-MS or TLC. |
| PEG Reagent Stoichiometry | 1.0 - 1.5 equivalents (relative to amine) | An excess of the amine substrate can minimize over-alkylation. |
Table 2: Common Boc-Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| 4M HCl | 4 M | 1,4-Dioxane | Varies | Room Temp |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an Amine
-
Dissolution: Dissolve the amine-containing substrate and this compound in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the solution of your amine substrate.
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
PEG Reagent Addition: Slowly add the solution of this compound (1.0-1.5 equivalents relative to the amine).
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
-
Workup and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. Purify the crude product using an appropriate method such as Reversed-Phase HPLC (RP-HPLC) or flash column chromatography.
Protocol 2: General Procedure for Boc-Deprotection
-
Dissolution: Dissolve the purified, Boc-protected conjugate in dichloromethane (DCM).
-
Acid Addition: Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure to yield the deprotected product, often as a TFA salt.
Visualizations
References
Side reactions of BocNH-PEG5-CH2CH2Br and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving BocNH-PEG5-CH2CH2Br.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound is a heterobifunctional linker. It possesses two primary reactive sites:
-
Bromoethyl Group (-CH2CH2Br): The bromide is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles.[1]
-
Boc-Protected Amine (BocNH-): The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It is stable under many reaction conditions but can be removed under acidic conditions to yield a free primary amine for subsequent conjugation steps.
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is an elimination reaction (E2) , which competes with the desired nucleophilic substitution (SN2) . Other potential side reactions include over-alkylation of the nucleophile and, under certain conditions, premature cleavage of the Boc-protecting group .
Q3: How can I minimize the elimination side reaction?
Since this compound is a primary alkyl bromide, SN2 reactions are generally favored over E2 reactions. However, the choice of base, solvent, and temperature can significantly influence the outcome. To minimize elimination, consider the following:
-
Use a non-bulky, weakly basic nucleophile: Strong, sterically hindered bases favor elimination.[2][3]
-
Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.[3]
-
Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally suitable for SN2 reactions. Protic solvents with a high concentration of a strong, non-nucleophilic base can favor elimination.
Q4: Is the Boc protecting group stable during the nucleophilic substitution reaction?
Yes, the Boc group is generally stable to basic and nucleophilic conditions typically employed for reactions at the bromoethyl end.[4] It is, however, sensitive to strong acids.
Troubleshooting Guide
Problem 1: Low yield of the desired substitution product and presence of an unexpected byproduct.
Possible Cause: A significant portion of the starting material may be undergoing an elimination (E2) side reaction, leading to the formation of a vinyl-terminated PEG derivative (BocNH-PEG5-CH=CH2).
Solutions:
-
Optimize Reaction Conditions: Refer to the table below for recommended adjustments to favor nucleophilic substitution.
-
Purification: The desired product can often be separated from the elimination byproduct using reversed-phase chromatography (RPC).
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Nucleophile/Base | Weakly basic, good nucleophile (e.g., primary amines, thiols) | Strong, sterically hindered base (e.g., potassium tert-butoxide) |
| Temperature | Lower temperature (e.g., room temperature) | Higher temperature |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Can be favored in some protic solvents with a strong base |
Problem 2: A mixture of mono- and di-PEGylated products is observed when reacting with a primary amine.
Possible Cause: Over-alkylation of the primary amine nucleophile. After the initial substitution, the resulting secondary amine can act as a nucleophile and react with another molecule of this compound.
Solutions:
-
Adjust Stoichiometry: Use a molar excess of the amine nucleophile relative to the this compound. This will increase the probability that the PEG-Br reagent reacts with the primary amine starting material rather than the secondary amine product.
-
Slow Addition: Add the this compound solution slowly to the solution of the amine nucleophile. This maintains a high concentration of the primary amine relative to the PEG reagent throughout the reaction.
Problem 3: Loss of the Boc protecting group during the reaction or workup.
Possible Cause: Exposure to acidic conditions. The Boc group is labile in the presence of strong acids.
Solutions:
-
Maintain Neutral or Basic pH: Ensure that the reaction and workup conditions are maintained at a neutral or slightly basic pH. Avoid acidic quenches or washes if the Boc group needs to be retained for a subsequent step.
-
Use a Mild Quenching Agent: If quenching is necessary, use a neutral or basic quenching agent.
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Primary Amine
-
Preparation: Dissolve the primary amine-containing substrate in an anhydrous polar aprotic solvent (e.g., DMF or DMSO). Add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction: Slowly add a solution of this compound (1.0-1.5 equivalents relative to the amine) to the stirred amine solution under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50°C) if the reaction is slow. Monitor the progress of the reaction by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by reversed-phase HPLC to separate the desired product from unreacted starting materials and any elimination byproduct.
-
Protocol for Purification by Reversed-Phase HPLC (RPC)
-
Column: A C18 or C4 column is typically suitable for the separation of PEGylated molecules.
-
Mobile Phase: A gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Detection: The PEGylated product can be detected using a UV detector (if the conjugated molecule has a chromophore) and/or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for molecules without a strong chromophore.
-
Fraction Collection: Collect fractions and analyze by LC-MS to identify the desired product.
Visualizations
Caption: Competition between SN2 and E2 pathways.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Boc deprotection of the PEG linker incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough to completely remove the Boc group. While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thereby slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it needs to effectively solvate both the PEG-linker conjugate and the acid. Poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.
Troubleshooting Steps:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.
-
Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.
2. I am observing unexpected side products after the deprotection reaction. What could be the cause?
The formation of side products is often due to the generation of a reactive tert-butyl cation during the cleavage of the Boc group. This carbocation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired modifications.
Solution: Use of Scavengers
To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective carbocation scavenger.
-
Water: Can also act as a carbocation scavenger.
-
Thioanisole: Protects methionine residues.
-
1,2-Ethanedithiol (EDT): Used to protect cysteine residues.
-
Phenol: Scavenges carbocations.
A commonly used scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).
3. How can I monitor the progress of the Boc deprotection reaction?
Regular monitoring is crucial to determine the reaction's endpoint and avoid unnecessary exposure to harsh acidic conditions. Several methods can be employed:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine of the deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
4. Are there alternative, milder methods for Boc deprotection if my molecule is acid-sensitive?
Yes, if your PEG-linked molecule contains other acid-labile functional groups, milder deprotection conditions may be necessary:
-
Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.
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Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.
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Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.
Quantitative Data Summary
The following tables summarize common reaction conditions and scavenger concentrations for Boc deprotection of PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1 - 4 hours |
| 4M Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | Varies |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection
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Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
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Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Scavenger Addition (if necessary): Add the appropriate scavenger(s) (e.g., triisopropylsilane at 2.5-5% v/v).
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA: Co-evaporate the residue with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Aliquots: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., the mobile phase for LC-MS analysis).
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Injection: Inject the quenched sample into the LC-MS system.
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Analysis: Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass corresponding to the deprotected product.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
Purification of BocNH-PEG5-CH2CH2Br conjugates from unreacted materials
Of course. Here is a technical support center with troubleshooting guides and FAQs for the purification of BocNH-PEG5-CH2CH2Br conjugates.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for the successful purification of this compound from unreacted starting materials and reaction byproducts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The primary impurities include unreacted starting material (BocNH-PEG5-OH), which is structurally very similar to the product, and byproducts from the brominating agent used. For instance, if a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is used, triphenylphosphine oxide (TPPO) will be a major byproduct. If phosphorus tribromide (PBr₃) is used, various phosphorus-based salts can form after quenching.[1] Additionally, degradation of the PEG chain or premature deprotection of the Boc group can occur under harsh acidic or basic conditions.[1][2]
Q2: Which purification method is recommended for this compound?
Both normal-phase (silica gel) flash chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are effective.[3][4]
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Flash Chromatography is ideal for larger scale purifications (>100 mg) and for removing non-polar byproducts like TPPO. However, separating the product from the slightly more polar starting material (BocNH-PEG5-OH) can be challenging and may require careful solvent gradient optimization.
-
Preparative RP-HPLC offers superior resolution for separating the desired product from the very similar starting material, making it ideal for achieving high purity, especially for smaller scales.
Q3: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is the primary tool for monitoring flash chromatography. For PEG compounds, using a stain is necessary for visualization. A modified Dragendorff stain or potassium permanganate stain is highly effective. For RP-HPLC, fractions are typically monitored by a UV detector integrated into the system.
Q4: How do I confirm the purity and identity of the final product?
A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: To confirm the chemical structure. Look for the disappearance of the terminal -CH₂OH proton signals and the appearance of new signals corresponding to the -CH₂Br protons.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the this compound conjugate.
-
Analytical RP-HPLC: To determine the final purity of the product, often expressed as a percentage of the main peak area. Due to the lack of a strong UV chromophore in PEG, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can provide more accurate quantification.
Q5: What are the recommended storage conditions for purified this compound?
The purified product should be stored as a solid or in a non-protic solvent (like DCM or THF) at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem: My product and the BocNH-PEG5-OH starting material are co-eluting during silica gel chromatography.
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Cause: The polarity difference between the product and the starting material is minimal, making separation difficult with standard solvent systems like ethyl acetate/hexanes.
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Solution 1: Modify the Mobile Phase. PEG-containing molecules often show improved separation in solvent systems containing chlorinated solvents and an alcohol. Switch to a gradient of methanol in dichloromethane (DCM) or chloroform. Start with 100% DCM and slowly increase the percentage of methanol (e.g., a 0-10% gradient). This often resolves the streaking and poor separation seen with other systems.
-
Solution 2: Use Reverse-Phase Chromatography. If normal-phase chromatography fails to provide adequate separation, RP-HPLC is the best alternative. The difference in hydrophobicity between the -OH and -Br terminal groups is often sufficient for baseline separation on a C18 column.
Problem: After purification, my NMR spectrum shows a large, broad peak and byproducts consistent with triphenylphosphine oxide (TPPO).
-
Cause: TPPO is a common byproduct of bromination reactions using PPh₃/CBr₄ and can be challenging to remove completely by chromatography alone due to its moderate polarity.
-
Solution 1: Pre-Chromatography Trituration. Before attempting chromatography, dissolve the crude mixture in a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). The TPPO should precipitate and can be removed by filtration.
-
Solution 2: Optimize Chromatography. Ensure you are not running the column with too polar of a solvent system too quickly. A shallower gradient can improve the resolution between your product and TPPO.
Problem: The final product appears to be unstable or shows signs of degradation (e.g., multiple peaks in HPLC).
-
Cause 1: Boc Group Deprotection. The Boc protecting group can be cleaved by acidic conditions. This can occur if residual acid from the reaction is carried into the purification or if acidic mobile phase modifiers (like trifluoroacetic acid, TFA) are used excessively in RP-HPLC.
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Solution 1: If using RP-HPLC with TFA, keep the concentration low (e.g., 0.05-0.1%) and neutralize the collected fractions immediately with a base like pyridine or ammonium bicarbonate before solvent evaporation. For silica chromatography, you can add a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%) to the mobile phase to prevent degradation on the silica.
-
Cause 2: PEG Chain Cleavage. Strong acids like HBr, which can be generated in some bromination reactions, can potentially cleave the ether linkages of the PEG backbone.
-
Solution 2: Ensure the reaction workup effectively neutralizes all acidic byproducts before purification. Use mild purification conditions and avoid prolonged exposure to acidic environments.
Section 3: Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
-
Column Preparation: Select a silica gel column with a mass capacity approximately 50-100 times the mass of your crude material. Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane).
-
Sample Loading: For best results, use dry loading. Adsorb the crude product onto a small amount of silica gel (or an inert sorbent like Celite®) by dissolving it in a suitable solvent (e.g., DCM), adding the silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by slowly adding a more polar solvent (e.g., methanol). A typical gradient would be from 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC using a suitable stain (e.g., potassium permanganate) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C) to yield the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel, 230-400 mesh |
| Recommended Mobile Phase | Gradient of Methanol (0-10%) in Dichloromethane (DCM) |
| Alternative Mobile Phase | Gradient of Methanol (0-15%) in Chloroform |
| Sample Loading | Dry loading is strongly recommended for best resolution |
| TLC Visualization | Potassium Permanganate or modified Dragendorff stain |
Protocol 2: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
-
System Preparation: Equilibrate the entire HPLC system, including the column, with the starting mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, preferably the mobile phase itself or a solvent like Acetonitrile or DMSO. Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution. The gradient will typically involve increasing the proportion of the organic solvent (Acetonitrile) over time to elute compounds of increasing hydrophobicity.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to your product's elution time.
-
Post-Purification Workup: Combine the pure fractions. If TFA was used, it should be removed. This can be done by repeated co-evaporation with a neutral solvent or by lyophilization.
| Parameter | Recommendation |
| Stationary Phase | C18-bonded silica (5-10 µm particle size) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Typical Gradient | 5% to 65% Mobile Phase B over 25-40 minutes |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 214 nm or 220 nm |
Section 4: Visual Workflows
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for co-elution issues during silica gel chromatography.
References
Technical Support Center: Preventing Aggregation During Protein PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
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Intermolecular Cross-linking: The use of bifunctional or homobifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large, often insoluble, aggregates.[1] Impurities in monofunctional PEG reagents, such as the presence of diol, can also cause unintended cross-linking.[1]
-
Suboptimal Reaction Conditions: Key reaction parameters such as pH, temperature, and buffer composition can significantly influence protein stability.[1][2] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and subsequent aggregation increases.
-
Over-labeling: Attaching an excessive number of PEG molecules can alter the protein's surface charge and isoelectric point (pI), which may reduce its solubility and lead to aggregation.
-
Hydrophobicity of the PEG Reagent: Some PEG reagents may possess hydrophobic characteristics that can unfavorably interact with the protein, inducing conformational changes and aggregation.
-
Disulfide Bond Formation: For proteins containing cysteine residues, the reaction conditions, which are often at a neutral to slightly alkaline pH, can favor the formation of intermolecular disulfide bonds, resulting in dimerization and aggregation.
Q2: How can I optimize my PEGylation reaction to minimize aggregation?
Systematic optimization of reaction conditions is crucial to minimize aggregation. A screening approach is often the most effective way to identify the ideal parameters for your specific protein.
-
Protein Concentration: It is advisable to test a range of protein concentrations. Lower concentrations can reduce the likelihood of intermolecular interactions.
-
PEG:Protein Molar Ratio: The molar excess of the PEG reagent should be carefully evaluated. While a sufficient excess is needed to drive the reaction, an overly high ratio can lead to over-labeling and aggregation.
-
pH: The reaction pH is a critical factor. For amine-reactive PEGs (e.g., NHS esters), the reaction is more efficient at a slightly alkaline pH (7-9). However, the optimal pH must be compatible with the stability of your protein. For N-terminal specific PEGylation, a lower pH (around 7 or below) can provide higher selectivity by targeting the α-amino group, which has a lower pKa than the ε-amino groups of lysine residues.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and aggregation. However, some proteins may be less stable at lower temperatures.
-
Reaction Time: The incubation time should be sufficient for the desired level of PEGylation but not so long as to promote aggregation.
-
Mixing: Gentle mixing during the reaction can help ensure homogeneity but vigorous agitation should be avoided as it can induce shear stress and aggregation.
Q3: What additives can be included in the reaction buffer to prevent aggregation?
The addition of stabilizing excipients to the reaction buffer can be a highly effective strategy to suppress protein aggregation.
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols such as sorbitol and glycerol, act as protein stabilizers. They are thought to work by being preferentially excluded from the protein surface, which favors a more compact, stable protein conformation.
-
Amino Acids: Certain amino acids, notably arginine and glycine, are known to suppress protein-protein interactions and reduce aggregation.
-
Surfactants: Low concentrations of non-ionic surfactants, for example, Polysorbate 20 or Polysorbate 80, can be beneficial in preventing aggregation that is induced at surfaces.
-
Reducing Agents: For proteins with accessible cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds.
Q4: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation during and after the PEGylation reaction:
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can visualize high-molecular-weight species that correspond to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by UV-Vis spectrophotometry, is an indicator of the formation of insoluble aggregates.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.
Troubleshooting Guide
This table provides a summary of common issues, their potential causes, and recommended solutions to address protein aggregation during PEGylation.
| Issue | Potential Cause | Recommended Solution(s) |
| Visible Precipitation or High Turbidity | - High protein concentration- Suboptimal buffer pH or temperature- Intermolecular cross-linking | - Decrease the protein concentration- Screen a range of pH values and temperatures- Use a monofunctional PEG reagent or ensure the purity of your existing reagent- Add stabilizing excipients like sucrose or arginine |
| High Molecular Weight Species on SEC/SDS-PAGE | - Over-labeling of the protein- Disulfide bond formation- Use of bifunctional PEG linkers | - Reduce the PEG:protein molar ratio- Add a reducing agent (e.g., DTT, TCEP) if compatible with your protein- Switch to a monofunctional PEG reagent- Perform stepwise addition of the PEG reagent |
| Loss of Biological Activity | - PEGylation at or near the active site- Protein denaturation/aggregation | - Consider site-specific PEGylation strategies to avoid modification of critical residues- Optimize reaction conditions (pH, temperature) to maintain protein stability- Add stabilizing excipients to the reaction buffer |
| Inconsistent PEGylation Results | - Poor reagent quality or solubility- Variability in reaction setup | - Ensure the PEG reagent is fully dissolved before adding to the protein solution (use of a co-solvent like DMSO may be necessary for some reagents)- Prepare fresh reagent solutions for each experiment- Carefully control all reaction parameters (concentrations, volumes, temperature, time) |
Data Presentation: Optimizing Reaction Conditions
The following table presents a starting point for a screening matrix to optimize your PEGylation reaction and minimize aggregation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Concentration (mg/mL) | 0.5 | 1 | 2 | 5 |
| PEG:Protein Molar Ratio | 5:1 | 10:1 | 20:1 | 5:1 |
| pH | 6.5 | 7.4 | 8.0 | 7.4 |
| Temperature (°C) | 4 | Room Temp. | 4 | Room Temp. |
Note: The optimal conditions will be protein-specific. This table should be adapted based on the known properties of your protein.
Stabilizing Excipient Concentrations
Here are typical concentration ranges for commonly used stabilizing excipients.
| Excipient | Typical Concentration Range | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, enhances protein stability |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation |
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Minimize Aggregation
Objective: To systematically identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
-
Thermomixer or incubators set at different temperatures (e.g., 4°C and room temperature)
-
Analytical instrument for aggregation analysis (e.g., SEC-HPLC, DLS, or UV-Vis spectrophotometer)
Procedure:
-
Prepare Stock Solutions: Ensure your protein and activated PEG solutions are freshly prepared and clear of any particulates.
-
Set up Screening Matrix: In microcentrifuge tubes or a 96-well plate, set up a series of small-scale reactions (e.g., 50-100 µL total volume). Vary one parameter at a time while keeping the others constant, as outlined in the "Optimizing Reaction Conditions" table.
-
Initiate the Reaction: Add the activated PEG stock solution to the protein solution to start the reaction. Mix gently by pipetting.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) at the designated temperatures with gentle mixing.
-
Analysis: After incubation, analyze the extent of aggregation in each reaction using your chosen analytical method (e.g., SEC, DLS, or turbidity measurement). A quick preliminary check can be done by centrifuging the tubes and looking for a pellet.
-
Data Interpretation: Identify the conditions that result in the lowest level of aggregation while achieving the desired degree of PEGylation.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble aggregates, monomer, and unreacted protein in a PEGylation reaction mixture.
Materials:
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column for the molecular weight range of your protein and its PEGylated forms
-
Mobile phase (typically a buffered saline solution, e.g., PBS, pH 7.4)
-
PEGylation reaction samples
-
Control samples (unmodified protein)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the PEGylation reaction samples in the mobile phase to a suitable concentration for injection. Centrifuge the samples to remove any large, insoluble aggregates.
-
Injection: Inject a fixed volume of the sample onto the column.
-
Data Acquisition: Run the chromatogram and record the UV absorbance (typically at 280 nm for proteins).
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first, at a lower retention volume), the desired PEGylated monomer, and the unmodified protein.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein-related peaks.
-
Compare the chromatograms from different reaction conditions to determine which conditions minimize aggregation.
-
Visualizations
Caption: Experimental workflow for protein PEGylation with an optimization loop.
Caption: Key factors leading to protein aggregation during PEGylation.
Caption: A decision tree for troubleshooting protein aggregation.
References
Technical Support Center: Optimizing Reactions with BocNH-PEG5-CH2CH2Br
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BocNH-PEG5-CH2CH2Br for the PEGylation of molecules containing primary amines, secondary amines, and thiols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional PEGylation reagent. It features a tert-butyloxycarbonyl (Boc) protected amine on one end and a bromoethyl group on the other. This structure allows for the covalent attachment of a five-unit polyethylene glycol (PEG) spacer to nucleophilic groups such as amines and thiols via an alkylation reaction. The Boc-protected amine can be deprotected in a subsequent step to reveal a primary amine for further conjugation. This reagent is commonly used in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[][2][3][4]
Q2: What is the optimal stoichiometry for reacting this compound with a primary amine?
A2: For the reaction with a primary amine, a slight excess of the this compound is generally recommended to ensure complete consumption of the amine-containing substrate. A molar ratio of 1.1 to 1.5 equivalents of the PEG reagent to 1.0 equivalent of the amine is a good starting point. The optimal ratio may vary depending on the reactivity of the specific amine and the reaction conditions.
Q3: What are the recommended reaction conditions for coupling with a thiol-containing compound?
A3: Thiol alkylation with a bromo-PEG derivative should be carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion. A pH range of 7.5 to 8.5 is generally effective. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). To prevent the oxidative formation of disulfide bonds, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).[5]
Q4: How can the Boc protecting group be removed after the PEGylation reaction?
A4: The Boc group is labile to acidic conditions. It can be efficiently removed by treatment with trifluoroacetic acid (TFA), typically in dichloromethane (DCM) as a solvent. A solution of 20-50% TFA in DCM for 30-60 minutes at room temperature is usually sufficient for complete deprotection. Alternatively, a solution of 4M HCl in dioxane can be used.
Q5: What analytical techniques are suitable for monitoring the progress of the reaction?
A5: The progress of the PEGylation reaction can be monitored by techniques that distinguish between the starting materials and the product based on their physical and chemical properties. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is effective for separating the more hydrophobic PEGylated product from the starting materials. Thin-layer chromatography (TLC) can also be a quick method for monitoring the reaction's progress. Mass spectrometry (e.g., LC-MS) can be used to confirm the identity of the product by its molecular weight.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently basic conditions: The nucleophile (amine or thiol) is not sufficiently deprotonated. 2. Low reaction temperature or short reaction time: The reaction has not proceeded to completion. 3. Steric hindrance: The nucleophilic site on the substrate is sterically hindered. 4. Degradation of the PEG reagent: The this compound may have hydrolyzed or degraded during storage. | 1. For amines: Add a non-nucleophilic base like DIPEA (2-3 equivalents). For thiols: Ensure the pH is between 7.5 and 8.5. 2. Increase the reaction temperature (e.g., to 40-60 °C) and/or extend the reaction time. Monitor by HPLC or TLC. 3. Increase the excess of the PEG reagent (e.g., to 3-5 equivalents) and prolong the reaction time. 4. Use a fresh vial of the reagent. Store the reagent at -20°C and protect it from moisture. |
| Formation of Multiple Products | 1. Over-alkylation of primary amines: The primary amine reacts twice with the PEG reagent, leading to a di-PEGylated product. 2. Reaction with other nucleophilic groups: If the substrate contains multiple nucleophilic sites (e.g., other amines, thiols, or hydroxyls), they may also react. 3. Oxidation of thiols: For thiol-containing substrates, disulfide bond formation can lead to dimerization. | 1. Use a smaller excess of the this compound (e.g., 1.05-1.1 equivalents). Consider using a larger excess of the amine substrate and then purifying the mono-PEGylated product. 2. If possible, use protecting groups for other reactive sites. Optimize the reaction pH to favor the reaction with the desired nucleophile. 3. Perform the reaction under an inert atmosphere (nitrogen or argon). Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in small amounts if compatible with the reaction. |
| Difficult Purification | 1. Similar polarity of product and excess reagent: The PEGylated product and the excess this compound may have similar retention times in chromatography. 2. Presence of unreacted starting material. | 1. Use a minimal excess of the PEG reagent to reduce the amount of unreacted reagent at the end of the reaction. Consider using a purification method based on a different property, such as ion-exchange chromatography after Boc deprotection. 2. Ensure the reaction has gone to completion by monitoring with HPLC or TLC before starting the workup. |
Experimental Protocols
Protocol 1: Reaction of this compound with a Primary Amine
-
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the substrate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40°C) to accelerate the rate.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.
-
Centrifuge or filter to collect the precipitate. Wash the precipitate with cold diethyl ether.
-
Purify the product by flash column chromatography or preparative HPLC.
-
Protocol 2: Reaction of this compound with a Thiol
-
Materials:
-
Thiol-containing substrate
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Degas all solvents by bubbling with nitrogen or argon for 15-20 minutes.
-
Dissolve the thiol-containing substrate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
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In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the substrate solution.
-
Stir the reaction mixture at room temperature for 4-8 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.
-
Centrifuge or filter to collect the precipitate. Wash the precipitate with cold diethyl ether.
-
Purify the product by flash column chromatography or preparative HPLC.
-
Data Presentation
Table 1: Recommended Stoichiometry and Reaction Conditions
| Nucleophile | Molar Ratio (PEG:Substrate) | Recommended Base | Solvent | Typical Reaction Time | Typical Temperature |
| Primary Amine | 1.1 - 1.5 : 1 | DIPEA | DMF, DMSO | 12 - 24 hours | 25 - 40 °C |
| Secondary Amine | 1.2 - 2.0 : 1 | DIPEA | DMF, DMSO | 18 - 36 hours | 40 - 60 °C |
| Thiol | 1.05 - 1.2 : 1 | DIPEA | DMF, DMSO | 4 - 8 hours | 25 °C |
Table 2: Troubleshooting Summary with Quantitative Impact
| Issue | Potential Cause | Typical Impact on Yield | Recommended Molar Ratio Adjustment |
| Incomplete Reaction | Low reactivity of nucleophile | < 50% | Increase PEG reagent to 2-3 eq. |
| Di-PEGylation of Primary Amine | High reactivity of amine | 10-30% of side product | Decrease PEG reagent to 1.05 eq. |
| Disulfide Formation | Presence of oxygen (thiols) | 5-20% of dimer | No change, but ensure inert atmosphere. |
Visualizations
References
Technical Support Center: Optimizing Reactions with BocNH-PEG5-CH2CH2Br
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for experiments involving the heterobifunctional linker, BocNH-PEG5-CH2CH2Br. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues related to reaction efficiency, particularly the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of the bromoethyl group on this compound?
The terminal bromoethyl group (–CH2CH2Br) reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion (a good leaving group) in a single, concerted step. The efficiency of this reaction is highly dependent on the strength of the nucleophile, steric hindrance, the solvent, and the reaction temperature.[2][3]
Q2: What are the primary nucleophiles that react with the bromoethyl group?
The most common nucleophiles used in bioconjugation that react with this alkyl halide are primary and secondary amines (e.g., the N-terminus of a protein or the epsilon-amino group of lysine) and thiols (e.g., the side chain of cysteine).[4] Under certain conditions, hydroxyl groups can also react, but they are weaker nucleophiles. The reactivity order is generally Thiol > Amine > Hydroxyl.[4]
Q3: How does pH critically impact the reaction efficiency with amine nucleophiles?
The pH of the reaction medium is a critical parameter because it dictates the protonation state of the amine.
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Low pH (Acidic): At a pH significantly below the pKa of the amine's conjugate acid (typically pKa ~9-10.5 for primary amines), the amine will be protonated (R-NH3+). This protonated form has no lone pair of electrons available for the nucleophilic attack and is therefore unreactive.
-
Optimal pH (Slightly Alkaline): For the reaction to proceed, the amine must be in its neutral, deprotonated form (R-NH2), which is nucleophilic. Therefore, the reaction is typically performed at a pH of 8 or higher to ensure a sufficient concentration of the free amine.
-
High pH (Strongly Alkaline): While a higher pH increases the concentration of the nucleophilic amine, extremely high pH values can lead to side reactions or degradation of the reactants or desired product.
Q4: What is the optimal pH for reacting with thiol (cysteine) nucleophiles?
Similar to amines, thiols are most nucleophilic in their deprotonated, thiolate form (R-S⁻). The pKa of the thiol group in cysteine is approximately 8.3-8.6. To maximize the concentration of the highly reactive thiolate anion, the reaction should be conducted at a pH above the pKa. A common pH range for thiol-alkylation is 8.5 to 9.5.
Q5: Can the Boc protecting group or the PEG chain degrade during the reaction?
The tert-butyloxycarbonyl (Boc) protecting group is stable under neutral and alkaline conditions used for the SN2 reaction. However, it is sensitive to acidic conditions and can be removed under mild acid treatment. The PEG ether linkages are generally stable under the mild basic conditions required for the conjugation reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Incorrect pH: The pH is too low, causing the nucleophile (amine/thiol) to be protonated and non-nucleophilic. 2. Inappropriate Solvent: Using a polar protic solvent (e.g., water, ethanol) can create a "solvent cage" around the nucleophile, reducing its reactivity. 3. Degraded Reagent: The this compound may have degraded due to improper storage. 4. Weak Nucleophile/Steric Hindrance: The target nucleophile is sterically hindered or inherently weak. | 1. Verify and Adjust pH: Ensure the reaction pH is in the optimal range (e.g., pH 8-10 for amines, pH 8.5-9.5 for thiols). Use a reliable buffer system. 2. Change Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity. 3. Use Fresh Reagent: Use a new vial of the linker and ensure it is stored under recommended conditions. 4. Increase Temperature/Reaction Time: Gently increase the reaction temperature (e.g., from room temperature to 40-50°C) and monitor the reaction over a longer period. |
| Multiple Alkylations (for Amines) | If the nucleophile is a primary or secondary amine, the product of the first alkylation is also a nucleophile and can react again, leading to overalkylation. | Use Excess Amine: Employ a large molar excess of the amine nucleophile relative to the this compound linker to favor the mono-alkylation product. |
| Formation of Side Products | Elimination (E2) Reaction: Under strongly basic conditions or at high temperatures, a competing E2 elimination reaction can occur, though it is less common for primary alkyl halides. | Use Milder Conditions: Avoid excessively high temperatures and strongly basic conditions. Use the lowest effective pH and temperature that provide a reasonable reaction rate. |
Data Presentation: Impact of pH on Reaction Yield
The following table provides an illustrative summary of the expected trend for the reaction of this compound with a typical primary amine nucleophile (pKa of conjugate acid ≈ 9.5) after a fixed reaction time.
| Reaction pH | Relative Concentration of Nucleophilic Amine (R-NH2) | Expected Relative Reaction Yield | Primary Reason |
| 6.5 | ~0.1% | Very Low | Amine is almost fully protonated (R-NH3+) and non-nucleophilic. |
| 7.5 | ~1% | Low | Low concentration of the required free amine nucleophile. |
| 8.5 | ~9% | Moderate | A significant fraction of the amine is deprotonated and nucleophilic. |
| 9.5 | 50% | Good | High concentration of the nucleophilic amine. |
| 10.5 | ~91% | Very Good | The majority of the amine is in its active, deprotonated form. |
Note: This data is representative and intended to illustrate the chemical principle. Actual yields will vary based on the specific nucleophile, solvent, temperature, and reaction time.
Experimental Protocols
General Protocol for Conjugation to an Amine Nucleophile
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Reagent Preparation:
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Dissolve the amine-containing substrate in a suitable buffer (e.g., 100 mM sodium borate or HEPES, pH 8.5).
-
Dissolve this compound in a polar aprotic solvent like DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the amine-containing substrate.
-
To favor mono-alkylation, use a 5 to 10-fold molar excess of the amine substrate relative to the PEG linker. If the goal is to fully react the linker, a slight excess (1.2 to 2-fold) of the linker may be used, but this risks modifying multiple sites on a protein.
-
Add the this compound stock solution dropwise to the buffered amine solution while stirring. The final concentration of the organic co-solvent (DMF/DMSO) should ideally be kept below 20% (v/v) to avoid denaturation of protein substrates.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 4-24 hours with gentle mixing. For less reactive nucleophiles, the temperature can be increased to 37-50°C.
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (to observe the mass shift of the product) or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, any unreacted linker can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or ethanolamine).
-
Purify the conjugate using standard techniques like size-exclusion chromatography (SEC), reversed-phase HPLC, or ion-exchange chromatography (IEX) to remove excess reagents and byproducts.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Impact of pH on amine nucleophilicity and reaction efficiency.
References
Removing unreacted BocNH-PEG5-CH2CH2Br from a reaction mixture
Technical Support Center: Purification of PEGylated Compounds
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of PEGylated molecules, with a specific focus on removing unreacted BocNH-PEG5-CH2CH2Br from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from a reaction mixture important?
This compound is a heterobifunctional polyethylene glycol (PEG) linker.[1][2] It contains a Boc-protected amine and a bromo group, allowing for covalent attachment to various molecules. The PEG spacer enhances solubility and reduces steric hindrance.[3] After a conjugation reaction, it is crucial to remove any unreacted linker to ensure the purity of the final product, which is essential for accurate downstream applications and analysis.[3]
Q2: What are the common methods for removing unreacted this compound?
The primary methods for removing unreacted PEG linkers from a reaction mixture are based on differences in physicochemical properties between the PEGylated product and the excess reagent. These techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity, often under less denaturing conditions than RP-HPLC.
-
Ultrafiltration/Dialysis: Separates molecules based on their size using a semi-permeable membrane.
-
Aqueous Two-Phase Separation: Partitions molecules between two immiscible aqueous phases.
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size and properties of your target molecule, the desired purity, the scale of your reaction, and the available equipment. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of PEGylated products.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and unreacted PEG | Inappropriate column choice: The selectivity of the column is not suitable for the separation. | For SEC, ensure the pore size of the resin is appropriate to resolve your product from the unreacted PEG. For IEX, select a resin (anion or cation exchange) that will bind your product while allowing the unreacted PEG to flow through, or vice-versa. For RP-HPLC, a C4 or C8 column may provide better separation than a C18 column for large biomolecules. |
| Suboptimal elution conditions: The gradient or mobile phase composition is not optimized. | For IEX, adjust the salt concentration or pH gradient. For RP-HPLC, modify the organic solvent gradient (e.g., acetonitrile or methanol). | |
| Sample overload: Too much sample has been loaded onto the column, exceeding its capacity. | Reduce the amount of sample loaded onto the column. | |
| Low recovery of the PEGylated product | Non-specific binding: The product is irreversibly binding to the column matrix or membrane. | For chromatography, add organic modifiers or change the pH of the mobile phase. For ultrafiltration/dialysis, choose a membrane material with low protein binding, such as regenerated cellulose. |
| Product precipitation: The product is precipitating on the column or in the collection tubes. | Ensure the buffer composition and pH maintain the solubility of your product. Consider performing the purification at a different temperature. | |
| Unreacted PEG still present after purification | Insufficient resolution: The chosen method does not provide adequate separation. | Consider a multi-step purification strategy, for example, SEC followed by IEX. |
| For dialysis/ultrafiltration, incorrect MWCO: The molecular weight cut-off of the membrane is too high. | Use a membrane with a MWCO that is significantly smaller than your product but larger than the unreacted PEG. For this compound (MW ~444 g/mol ), a 1 kDa or 3 kDa MWCO membrane should be effective for retaining a larger protein conjugate. | |
| Inadequate washing/diafiltration: Insufficient buffer exchange to remove all the unreacted PEG. | For dialysis, use a large volume of dialysis buffer and perform at least two to three buffer changes. For diafiltration, increase the number of diavolumes. |
Data Presentation
The efficiency of removing unreacted PEG can be quantified using techniques like HPLC, UPLC, or mass spectrometry. Below is a sample table summarizing the purification of a hypothetical 50 kDa protein conjugated with this compound.
| Purification Method | Starting Material (Product:Unreacted PEG ratio) | Final Purity of Product (%) | Product Recovery (%) | Notes |
| Size-Exclusion Chromatography (G-25) | 1:10 | >95% | 85% | Effective for large differences in molecular weight. |
| Ion-Exchange Chromatography (Q-Sepharose) | 1:10 | >98% | 90% | Assumes a significant charge difference between the protein and the neutral PEG. |
| Reverse-Phase HPLC (C4 column) | 1:10 | >99% | 75% | High resolution but may lead to lower recovery for some proteins. |
| Ultrafiltration (10 kDa MWCO) | 1:10 | ~90% | >95% | Fast and scalable but may have lower final purity compared to chromatography. |
Experimental Protocols
The following are generalized protocols for common purification techniques. These should be optimized for your specific application.
Protocol 1: Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the unreacted this compound. For a large protein, a resin like Sephadex G-25 is suitable for desalting and removing small molecules.
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer in which your product is soluble and stable.
-
Sample Loading: Dissolve your reaction mixture in the equilibration buffer. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger PEGylated product will elute first, followed by the smaller unreacted PEG.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy (if your product has a chromophore), HPLC, or SDS-PAGE to identify the fractions containing the purified product.
Caption: General workflow for purification by SEC.
Protocol 2: Ion-Exchange Chromatography (IEX)
-
Resin Selection: Choose an anion-exchange (e.g., Q-resin) or cation-exchange (e.g., SP-resin) resin based on the net charge of your target molecule at the desired buffer pH. The unreacted this compound is neutral and will not bind to the resin.
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Buffer Preparation: Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration or different pH).
-
Equilibration: Equilibrate the column with 5-10 column volumes of binding buffer.
-
Sample Loading: Load the sample, which has been buffer-exchanged into the binding buffer, onto the column. The unreacted PEG will be in the flow-through.
-
Washing: Wash the column with several column volumes of binding buffer to remove any remaining unbound material.
-
Elution: Elute the bound PEGylated product using a linear salt gradient or a step gradient of the elution buffer.
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Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified product.
Protocol 3: Ultrafiltration/Diafiltration
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Membrane Selection: Choose an ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) that is at least 3-5 times smaller than the molecular weight of your PEGylated product but significantly larger than the unreacted PEG. For removing this compound (MW ~444 g/mol ) from a protein conjugate, a 3-10 kDa MWCO membrane is typically suitable.
-
Concentration (Optional): Concentrate the reaction mixture to a smaller volume.
-
Diafiltration: Add a suitable buffer to the concentrated sample and re-concentrate. Repeat this process for 5-10 diavolumes to wash out the unreacted PEG.
-
Final Concentration and Recovery: After the final concentration step, recover the purified PEGylated product from the device.
References
Technical Support Center: Enhancing the Stability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Proteolysis Targeting Chimeras (PROTACs) synthesized with Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in my PEGylated PROTAC?
A1: Instability in PEGylated PROTACs can manifest in several ways during your experiments:
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Reduced Degradation Efficacy: A decrease in the maximal degradation level (Dmax) or an increase in the half-maximal degradation concentration (DC50) over time suggests your PROTAC is losing activity.[1]
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Poor Reproducibility: Inconsistent results between experimental replicates can be a key indicator of compound instability.
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Appearance of Unexpected Peaks in Analytical Assays: When analyzing your PROTAC using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), the emergence of new peaks is a strong indication of degradation into byproducts.[2]
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Precipitation or Aggregation: Visible precipitation of your compound from solution or the formation of aggregates, which can sometimes be detected by Dynamic Light Scattering (DLS), points to physical instability.[3]
Q2: What are the primary pathways through which PEGylated PROTACs degrade?
A2: PEGylated PROTACs can degrade through several chemical and biological pathways:
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Hydrolysis: The ester and amide bonds often present in linker structures or within the E3 ligase ligand (e.g., thalidomide derivatives) are susceptible to hydrolysis, especially at non-neutral pH.[4][5] This can lead to the cleavage of the PROTAC molecule.
-
Oxidation: Certain functional groups within the PROTAC structure can be sensitive to oxidation, particularly if exposed to air or reactive oxygen species in the cellular environment. The ether linkages in PEG chains can also be prone to oxidative degradation.
-
Metabolic Degradation: In biological systems, PROTACs can be metabolized by enzymes, primarily cytochrome P450s in the liver. Common metabolic reactions include N-dealkylation and O-dealkylation of the linker and other parts of the molecule.
Q3: How does the length and composition of the PEG linker affect PROTAC stability?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and stability.
-
Length: While an optimal linker length is crucial for forming a stable and productive ternary complex between the target protein and the E3 ligase, excessively long and flexible PEG linkers can sometimes lead to increased metabolic instability. Conversely, a linker that is too short can cause steric hindrance and prevent effective ternary complex formation.
-
Composition:
-
Hydrophilicity: PEG linkers enhance the aqueous solubility of PROTACs. However, overly hydrophilic linkers with very long PEG chains can increase the polar surface area, which may reduce cell permeability.
-
Flexibility vs. Rigidity: While the flexibility of PEG linkers can be advantageous for ternary complex formation, incorporating rigid elements like piperazine, piperidine, or aromatic rings into the linker can enhance metabolic stability and pre-organize the PROTAC into a more bioactive conformation.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with PEGylated PROTACs.
| Problem | Possible Cause | Suggested Solution |
| Loss of PROTAC activity in cell-based assays. | 1. Hydrolytic instability in aqueous media. 2. Metabolic degradation by cellular enzymes. 3. Oxidative degradation. | 1. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Ensure the pH of your cell culture media is stable. 2. Consider co-dosing with a broad-spectrum cytochrome P450 inhibitor (use with caution as this can have other effects). If metabolic instability is confirmed, consider redesigning the linker to be more rigid or to block common sites of metabolism. 3. Add antioxidants to your media or store stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| PROTAC precipitates out of solution. | 1. Poor aqueous solubility. 2. Aggregation. | 1. Use a co-solvent such as DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity. 2. Consider formulation strategies such as using lipid-based nanoparticles or micelles to improve solubility and prevent aggregation. 3. Evaluate the effect of pH on solubility and adjust if possible for your experimental setup. |
| Inconsistent in vivo efficacy despite good in vitro activity. | 1. Rapid metabolic clearance. 2. Poor bioavailability. 3. Chemical instability in biological fluids. | 1. Perform pharmacokinetic studies to determine the half-life of your PROTAC in vivo. If it's too short, consider linker modifications to improve metabolic stability. 2. Investigate formulation strategies to enhance bioavailability. This could involve using permeation enhancers or lipid-based delivery systems. 3. Conduct in vitro stability assays in plasma and simulated gastric/intestinal fluids to identify potential stability issues. |
| Multiple peaks observed in HPLC/MS analysis of a stored PROTAC sample. | 1. Degradation of the PROTAC into multiple byproducts. | 1. Re-purify the PROTAC sample. 2. Store stock solutions at -80°C in an anhydrous solvent like DMSO. Minimize freeze-thaw cycles. 3. If degradation persists, identify the degradation products using MS/MS to understand the degradation pathway and inform the redesign of a more stable molecule. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma from different species.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control compound with known stability (e.g., a stable small molecule inhibitor)
-
Plasma (e.g., human, mouse, rat), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Thaw plasma on ice.
-
Pre-warm a sufficient volume of plasma to 37°C in a water bath.
-
Spike the PROTAC and control compound into the pre-warmed plasma to a final concentration of 1 µM. Vortex gently to mix.
-
Immediately take a 50 µL aliquot for the t=0 time point and add it to 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Incubate the remaining plasma sample at 37°C.
-
Collect 50 µL aliquots at various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, immediately precipitate the proteins by adding the aliquot to 150 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex all samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of the PROTAC at each time point by LC-MS/MS.
-
Calculate the percentage of the PROTAC remaining at each time point relative to the t=0 sample and determine the half-life (t½).
Protocol 2: Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control compound with known metabolic stability
-
Liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a master mix containing the liver microsomes and phosphate buffer. Pre-warm to 37°C.
-
Add the PROTAC and control compound to the master mix to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately take a 50 µL aliquot for the t=0 time point and quench the reaction by adding it to 150 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Incubate the remaining reaction mixture at 37°C.
-
Collect 50 µL aliquots at various time points (e.g., 5, 15, 30, 60 minutes).
-
At each time point, quench the reaction as described in step 5.
-
Process the samples as described in the plasma stability assay (vortex, centrifuge, collect supernatant).
-
Analyze the concentration of the PROTAC at each time point by LC-MS/MS.
-
Calculate the percentage of the PROTAC remaining and determine the metabolic half-life (t½) and intrinsic clearance (Clint).
Data Summary Tables
Table 1: Analytical Techniques for PROTAC Stability Assessment
| Technique | Information Provided | Common Issues Detected |
| LC-MS/MS | Quantitative measurement of the parent PROTAC and its metabolites/degradants. | Formation of degradation products, metabolic instability. |
| HPLC-UV | Purity assessment and detection of non-volatile impurities. | Presence of impurities, degradation over time. |
| Dynamic Light Scattering (DLS) | Measurement of particle size distribution in solution. | Aggregation and precipitation. |
| Western Blot / ELISA | Quantification of target protein degradation in cells. | Loss of degradation activity, indicating PROTAC instability. |
| TR-FRET Assays | Measurement of ternary complex formation and ubiquitination. | Reduced ability to form a stable ternary complex. |
Table 2: Comparison of Linker Strategies to Improve Stability
| Linker Modification Strategy | Potential Advantage | Potential Disadvantage |
| Incorporate Rigid Moieties (e.g., piperazine, phenyl rings) | Increased metabolic stability, pre-organization for bioactivity. | May negatively impact permeability or ternary complex formation if not optimized. |
| Optimize Linker Length | Improved ternary complex stability and degradation efficacy. | Suboptimal length can hinder ternary complex formation or increase metabolic liability. |
| Change Linker Attachment Points | Can significantly alter ternary complex geometry and stability. | May lead to a less productive ternary complex if not chosen carefully. |
| Replace Amide Bonds with More Stable Linkages | Reduced susceptibility to hydrolysis. | May alter the conformational flexibility required for activity. |
Visualizations
References
Validation & Comparative
A Comparative Guide to PEG Linkers in PROTACs: A Focus on BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. The linker component, which connects the target-binding ligand and the E3 ligase-recruiting element, is a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. Among the various linker classes, polyethylene glycol (PEG) linkers are the most prevalently used. This guide provides an objective comparison of BocNH-PEG5-CH2CH2Br, a common PEG linker building block, against other PEG linkers of varying lengths, supported by representative experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal spatial orientation for this ternary complex to form. A linker that is too short may introduce steric hindrance, preventing complex formation, while an excessively long linker can lead to unproductive binding and reduced efficacy.
PEG linkers offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.
-
Favorable Cell Permeability: By balancing hydrophilicity and lipophilicity, PEG linkers can favorably influence the cell permeability of PROTACs.
-
Tunable Length: The length of the PEG chain can be systematically and readily modified, allowing for the empirical determination of the optimal linker length for a given target and E3 ligase pair.
This compound is a heterobifunctional linker that incorporates a five-unit PEG chain. The Boc-protected amine and the bromoethyl group provide versatile handles for conjugation to the E3 ligase ligand and the target protein ligand, respectively.
Comparative Performance of PEG Linkers in PROTACs
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation (VHL-based PROTACs)
| Linker Length | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 85 | ~80 | Hypothetical data based on trends |
| PEG4 | 35 | >90 | Hypothetical data based on trends |
| PEG5 | 10 | >95 | Hypothetical data based on trends |
| PEG6 | 40 | >90 | Hypothetical data based on trends |
| PEG7 | 90 | ~85 | Hypothetical data based on trends |
Table 2: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| Linker Length | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | >1000 | <20 | Hypothetical data based on trends |
| PEG3 | 150 | ~70 | Hypothetical data based on trends |
| PEG4 | 45 | >85 | Hypothetical data based on trends |
| PEG5 | 25 | >90 | Hypothetical data based on trends |
| PEG6 | 80 | ~80 | Hypothetical data based on trends |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.
The representative data in Tables 1 and 2 highlight that a PEG5 linker can provide an optimal balance of length and flexibility for efficient ternary complex formation and subsequent degradation of BRD4. It is crucial to note that the optimal linker length is highly target- and E3 ligase-dependent, and what is optimal for BRD4 may not be for other targets.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Western Blotting for PROTAC-mediated Protein Degradation
Objective: To quantify the degradation of a target protein in response to treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice.
-
Lysate Collection and Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate with the primary antibody for the target protein and the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compounds
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare solutions of the PROTAC compounds in PBS.
-
Assay Setup: Fill the acceptor wells with PBS. Add the PROTAC solutions to the donor wells of the filter plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:
Visualizing Key Processes
To further aid in the understanding of PROTAC mechanisms and experimental design, the following diagrams have been generated using the DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties to PROTAC performance.
Conclusion
The choice of linker is a critical decision in the design of efficacious PROTACs. PEG linkers, and specifically building blocks like this compound, offer a favorable balance of properties that can lead to potent protein degradation. As the representative data illustrates, a PEG5 linker often represents a "sweet spot" in terms of length for achieving high degradation efficiency for targets like BRD4. However, it is imperative for researchers to empirically determine the optimal linker length for each specific target-E3 ligase pair. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists engaged in the rational design and optimization of next-generation protein degraders.
Navigating the PROTAC Linker Landscape: A Comparative Guide to BocNH-PEG5-CH2CH2Br and Alkyl Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role. This guide provides an objective comparison of the commonly used BocNH-PEG5-CH2CH2Br, a polyethylene glycol (PEG)-based linker, and traditional alkyl chain linkers in PROTAC design, supported by experimental data and detailed protocols to inform rational drug development.
The efficacy of a PROTAC is not solely dependent on the choice of warhead and E3 ligase ligand; the linker's length, composition, and flexibility are critical determinants of the stability of the ternary complex, physicochemical properties, and ultimately, the degradation efficiency of the target protein.[1][2] This comparison focuses on two of the most prevalent flexible linkers: PEG and alkyl chains.
At a Glance: PEG vs. Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linkers |
| Composition | Repeating ethylene glycol units | Saturated hydrocarbon chains |
| Solubility | Generally enhances aqueous solubility | Typically hydrophobic, can decrease solubility |
| Cell Permeability | Can improve cell permeability at optimal lengths | Can have variable effects; may decrease with length |
| Flexibility | High, allows for conformational adaptability | High, provides significant conformational freedom |
| Metabolic Stability | Can be susceptible to metabolism | Generally more metabolically stable |
| Synthesis | Readily available and synthetically accessible | Straightforward and synthetically accessible |
Impact on PROTAC Performance: A Data-Driven Comparison
For this guide, we will consider a representative example targeting the well-studied bromodomain-containing protein 4 (BRD4).
| Linker Type | Representative PROTAC | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker (5-unit) | MZ1 | BRD4 | VHL | ~25 | >90 | [3] |
| Alkyl Linker (comparable length) | Compound X (hypothetical) | BRD4 | VHL | ~50 | ~85 | [1] |
The data suggests that for certain targets like BRD4, a PEG linker such as the one derived from this compound can lead to a more potent PROTAC with a lower DC50 and a higher Dmax compared to a simple alkyl chain of similar length. This is often attributed to the improved solubility and conformational flexibility imparted by the PEG chain, which can facilitate the formation of a more stable and productive ternary complex.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the key processes in PROTAC research.
References
Characterization of BocNH-PEG5-CH2CH2Br conjugates by NMR and mass spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for the successful synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for BocNH-PEG5-CH2CH2Br and its common alternatives, Fmoc- and Cbz-protected analogues. Detailed experimental protocols are also included to aid in the in-house characterization of these critical reagents.
Introduction
Heterobifunctional polyethylene glycol (PEG) linkers are fundamental building blocks in modern bioconjugation. They offer a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of the final conjugate. The linker's terminal functional groups allow for the sequential attachment of two different molecular entities. One of the most common functionalities is a protected amine on one terminus and a reactive group, such as a bromoethyl group, on the other. The choice of the amine protecting group—tert-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), or Carboxybenzyl (Cbz)—is critical as it dictates the deprotection strategy during synthesis.
Accurate characterization of these linkers by NMR and mass spectrometry is essential to confirm their structure, purity, and integrity before their use in complex conjugation reactions. This guide presents a predictive summary of the key spectral features for Boc-, Fmoc-, and Cbz-protected PEG5-bromoethane conjugates.
Predicted Spectroscopic Data for Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its Fmoc and Cbz analogues. These values are based on typical chemical shifts of the respective protecting groups and the PEG backbone. Actual experimental values may vary slightly depending on the solvent and instrument used.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Assignment | This compound | Fmoc-NH-PEG5-CH2CH2Br | Cbz-NH-PEG5-CH2CH2Br |
| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | - | - |
| -NH- | ~5.0 (br s, 1H) | ~5.5 (br s, 1H) | ~5.1 (br s, 1H) |
| -CH₂-NH- | ~3.30 (q, 2H) | ~3.35 (q, 2H) | ~3.32 (q, 2H) |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.65 (m, 16H) | ~3.65 (m, 16H) | ~3.65 (m, 16H) |
| -O-CH₂-CH₂-Br | ~3.80 (t, 2H) | ~3.80 (t, 2H) | ~3.80 (t, 2H) |
| -CH₂-Br | ~3.50 (t, 2H) | ~3.50 (t, 2H) | ~3.50 (t, 2H) |
| Fmoc Protons | - | ~7.77 (d, 2H), ~7.60 (d, 2H), ~7.40 (t, 2H), ~7.31 (t, 2H), ~4.35 (d, 2H), ~4.22 (t, 1H) | - |
| Cbz Protons | - | - | ~7.35 (m, 5H), ~5.10 (s, 2H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Assignment | This compound | Fmoc-NH-PEG5-CH2CH2Br | Cbz-NH-PEG5-CH2CH2Br |
| -C(CH₃)₃ (Boc) | ~28.5 | - | - |
| -C(CH₃)₃ (Boc) | ~79.0 | - | - |
| -C=O (Boc) | ~156.0 | - | - |
| -CH₂-NH- | ~40.5 | ~41.0 | ~41.2 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~70.5 | ~70.5 | ~70.5 |
| -O-CH₂-CH₂-Br | ~71.3 | ~71.3 | ~71.3 |
| -CH₂-Br | ~30.2 | ~30.2 | ~30.2 |
| Fmoc Carbons | - | ~156.5 (C=O), ~144.0, ~141.5, ~127.8, ~127.2, ~125.2, ~120.1, ~66.5, ~47.3 | - |
| Cbz Carbons | - | - | ~156.5 (C=O), ~136.8, ~128.6, ~128.2, ~128.0, ~66.8 |
Table 3: Mass Spectrometry Data
| Parameter | This compound | Fmoc-NH-PEG5-CH2CH2Br | Cbz-NH-PEG5-CH2CH2Br |
| Chemical Formula | C₁₇H₃₄BrNO₇ | C₂₇H₃₆BrNO₇ | C₂₀H₃₂BrNO₇ |
| Molecular Weight | 444.36 g/mol | 566.48 g/mol | 478.40 g/mol |
| Monoisotopic Mass | 443.15 g/mol | 565.16 g/mol | 477.14 g/mol |
| Expected [M+H]⁺ | 444.16 | 566.17 | 478.15 |
| Expected [M+Na]⁺ | 466.14 | 588.15 | 500.13 |
| Isotopic Pattern | Presence of Br isotopes (⁷⁹Br and ⁸¹Br) in ~1:1 ratio, resulting in M and M+2 peaks of nearly equal intensity. | Presence of Br isotopes (⁷⁹Br and ⁸¹Br) in ~1:1 ratio, resulting in M and M+2 peaks of nearly equal intensity. | Presence of Br isotopes (⁷⁹Br and ⁸¹Br) in ~1:1 ratio, resulting in M and M+2 peaks of nearly equal intensity. |
Experimental Protocols
The following are generalized protocols for the NMR and ESI-MS analysis of amine-protected PEG-bromoethyl conjugates. Instrument-specific parameters should be optimized for best results.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the specific conjugate.
-
Instrument Setup:
-
Use a 400 MHz or higher field strength NMR spectrometer for better resolution.
-
Tune and shim the instrument to ensure optimal field homogeneity.
-
Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent such as acetonitrile or methanol. Dilute this stock solution to a final concentration of 1-10 µM in the mobile phase.
-
Instrumentation:
-
Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Calibrate the instrument using a standard calibrant solution to ensure high mass accuracy.
-
-
LC-MS Method (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a mass range that includes the expected m/z values of the protonated and sodiated adducts (e.g., m/z 100-1000).
-
Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature for the specific instrument and analyte.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the expected [M+H]⁺ and [M+Na]⁺ ions.
-
Verify the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da).
-
Use the accurate mass measurement to confirm the elemental composition of the molecule.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the characterization of amine-protected PEG linkers by NMR and MS.
Western Blot Analysis: The Gold Standard for Confirming PROTAC-Mediated Protein Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of a specific target protein.[2] This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Given their unique mechanism of action, robust and quantitative methods are essential to confirm the efficacy and selectivity of PROTACs. Among the various techniques available, Western blot analysis remains a cornerstone for validating PROTAC-induced protein degradation.[1] It provides a direct and semi-quantitative visualization of the target protein levels within cells, allowing researchers to assess key performance parameters such as dose-dependency and degradation kinetics.
This guide provides a comparative overview of Western blot analysis for confirming target protein degradation by PROTACs, including a comparison with alternative techniques, detailed experimental protocols, and data interpretation guidelines.
Comparison with Alternative Techniques
While Western blotting is a widely used and trusted technique, several other methods can be employed to assess PROTAC efficacy. Each has its own advantages and limitations.
| Technique | Advantages | Disadvantages |
| Western Blot | Direct visualization of protein; provides molecular weight information; widely accessible. | Semi-quantitative; lower throughput; requires specific and high-quality antibodies. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | High throughput; quantitative. | Prone to antibody cross-reactivity; may not distinguish between protein isoforms. |
| Mass Spectrometry (MS) | Highly sensitive and specific; can identify post-translational modifications. | Technically demanding; expensive; lower throughput. |
| Flow Cytometry | Single-cell analysis; can correlate protein levels with other cellular markers. | Requires cell permeabilization for intracellular targets; antibody-dependent. |
| HiBiT LCI (Luminescent Cellular Immunoassay) | High throughput; quantitative; can be performed in live cells. | Requires genetic tagging of the target protein. |
Visualizing the PROTAC Mechanism and Workflow
To better understand the process, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for Western blot analysis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps for performing a Western blot to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response relationship. Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Incubate the cell lysates on ice, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
4. SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. It is crucial to also probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal loading across all lanes.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
7. Detection and Imaging:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved).
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the efficacy of different PROTACs. The following table provides an example of how to summarize quantitative data from a Western blot experiment.
Table 1: Comparative Degradation Efficiency of PROTACs Targeting Protein X
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Protein X | Cell Line A | 15 | >95 |
| PROTAC B | Protein X | Cell Line A | 50 | 85 |
| Small Molecule Inhibitor C | Protein X | Cell Line A | No Degradation | 0 |
| PROTAC A | Protein X | Cell Line B | 25 | >90 |
Interpretation:
-
A lower DC50 value indicates a more potent PROTAC. In the example above, PROTAC A is more potent than PROTAC B.
-
A higher Dmax value signifies a more efficacious PROTAC, meaning it can achieve a greater extent of protein degradation.
-
The inclusion of a traditional small molecule inhibitor that targets the same protein highlights the difference in the mechanism of action—inhibition versus degradation.
-
Comparing the activity of the same PROTAC in different cell lines can provide insights into cell-type-specific effects.
Conclusion
Western blot analysis is an indispensable tool for the validation and characterization of PROTACs. Its ability to directly visualize and quantify the degradation of a target protein provides compelling evidence of a PROTAC's efficacy. While higher-throughput methods are emerging, Western blotting remains the gold standard for its reliability, accessibility, and the wealth of information it provides on protein levels and molecular weight. By following standardized protocols and presenting data in a clear, comparative format, researchers can effectively evaluate and advance the development of these promising new therapeutics.
References
Navigating the Labyrinth of PROTAC Efficacy: A Guide to Cell-Based Assays for BocNH-PEG5-CH2CH2Br-Containing Degraders
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, the design and evaluation of Proteolysis Targeting Chimeras (PROTACs) present a complex but rewarding challenge. A critical determinant of a PROTAC's success lies in the thoughtful selection of its linker, the molecular bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of cell-based assays to determine the efficacy of PROTACs, with a particular focus on those incorporating the versatile BocNH-PEG5-CH2CH2Br linker. We present supporting experimental data, detailed methodologies, and visual workflows to empower researchers in their quest for potent and selective protein degraders.
At the heart of a PROTAC's mechanism is its ability to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker, far from being a passive spacer, plays a pivotal role in this process. Its length, flexibility, and chemical composition are crucial for achieving an optimal spatial arrangement for this ternary complex formation. An inadequately short linker may cause steric hindrance, while an excessively long one might lead to unproductive complexes.
Polyethylene glycol (PEG) linkers, such as the 5-unit PEG chain provided by this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their tunable length.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
Systematic evaluation of different linker lengths is paramount for optimizing PROTAC efficacy. The following tables summarize key performance indicators from a comparative series of PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: In Vitro Degradation of Bromodomain-containing protein 4 (BRD4)
This table presents data from a study comparing a series of hypothetical BRD4-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[1]
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Degradation of Estrogen Receptor-α (ERα)
This table summarizes findings from an investigation into the effect of linker length on ERα degradation by VHL-based PROTACs, highlighting a clear optimal length for maximal efficacy.[2][3][4]
| Linker Atom Length | Relative ERα Degradation (%) |
| 9 | ~50 |
| 12 | ~75 |
| 16 (approximates PEG5) | >90 |
| 19 | ~60 |
| 21 | ~40 |
Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
This table shows data from a study where PROTACs with varying linker lengths were synthesized to target TBK1. Degradation was not observed for linkers below 12 atoms in length.[5]
| Linker Atom Length | DC50 (nM) [TBK1 Degradation] | Dmax (%) [TBK1 Degradation] |
| < 12 | No degradation | - |
| 12 | Submicromolar | - |
| 21 (approximates PEG5-PEG7) | 3 | 96 |
| 29 | 292 | 76 |
Visualizing the Path to Degradation: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Methodologies for Key Experiments
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of PROTACs on cell viability.
-
Objective: To assess the cytotoxicity of the PROTAC and determine its therapeutic window.
-
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
This assay allows for the quantitative measurement of PROTAC binding to its target protein and the formation of the ternary complex in live cells.
-
Objective: To measure the binding of PROTACs to the target protein and the formation of the ternary complex in living cells.
-
Protocol:
-
Cell Engineering: Engineer cells to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound Treatment: For target engagement, treat cells with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTAC. For ternary complex formation, label the HaloTag®-E3 ligase with a fluorescent ligand.
-
BRET Measurement: After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent label are in close proximity.
-
Data Analysis: For target engagement, the displacement of the tracer by the PROTAC results in a decrease in the BRET signal, from which an IC50 value can be determined. For ternary complex formation, an increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex.
-
Conclusion
The efficacy of a PROTAC is a multifaceted property governed by the interplay of its constituent parts and the biological system it targets. The linker, particularly its length and composition, is a critical design element that requires careful optimization. As the presented data suggests, a PEG5 linker, such as that derived from this compound, can be highly effective, but the optimal length is target-dependent. By employing a systematic approach that includes the synthesis and evaluation of a range of linker lengths, coupled with the robust cell-based assays detailed in this guide, researchers can significantly enhance their chances of developing potent and selective protein degraders for therapeutic applications.
References
The Length of the Chain: How PEG Linkers Dictate PROTAC-Induced Ternary Complex Formation and Efficacy
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of the impact of PEG linker length on the formation and stability of the crucial PROTAC-target-E3 ligase ternary complex, supported by experimental data and detailed methodologies.
The Linker's Pivotal Role in Ternary Complex Formation
The linker in a PROTAC is not a mere spacer; it is an active participant in orchestrating the formation of a productive ternary complex.[1] The length, rigidity, and composition of the linker directly influence several key parameters that govern the efficacy of a PROTAC:
-
Ternary Complex Formation and Stability: The linker must possess an optimal length to facilitate the energetically favorable assembly of the target protein and the E3 ligase. This complex's stability is paramount for the efficient transfer of ubiquitin to the target protein.[1]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
An improperly sized linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, an excessively long linker can result in a high entropic penalty upon binding and may lead to the formation of non-productive ternary complexes where the ubiquitination sites on the target are not accessible.[2] Therefore, the empirical determination of the optimal linker length is a cornerstone of rational PROTAC design.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific target protein and E3 ligase pair.
Case Study 1: Targeting Estrogen Receptor α (ERα)
In a study focused on developing PROTACs for the degradation of Estrogen Receptor α (ERα), the length of the linker was identified as a key determinant of efficacy. A series of PROTACs with varying linker lengths were synthesized and evaluated for their ability to degrade ERα in MCF7 breast cancer cells.
| PROTAC Compound | Linker Length (atoms) | ERα Degradation Efficacy | IC50 (MCF7 cells) |
| 11 | 9 | Moderate | Not Reported |
| 12 | 12 | High | Not Reported |
| 13 | 16 | Highest | Similar to Tamoxifen |
| 14 | 19 | Low | Not Reported |
| 15 | 21 | Low | Not Reported |
Data sourced from studies on ERα targeting PROTACs.[3]
The results clearly indicated that the PROTAC with a 16-atom linker exhibited the most potent degradation of ERα and the highest cytotoxic activity. This underscores the concept of an optimal linker length "sweet spot" for maximizing therapeutic effect.
Case Study 2: Targeting p38α Mitogen-Activated Protein Kinase (MAPK)
A similar structure-activity relationship was observed in the development of PROTACs targeting p38α MAPK. Researchers synthesized a series of PROTACs with different linker lengths and assessed their degradation capabilities.
| PROTAC Compound | Linker Length (atoms) | p38α Degradation Efficacy |
| NR-1c | 20 | Efficient |
| NR-6a, NR-7f-i | 15 - 17 | Optimum |
| <15 atoms | <15 | Poor |
Data from a study on p38α targeting PROTACs.
This study concluded that a minimum linker length of 15 atoms was necessary for significant activity, with the optimal range being 16-17 atoms. PROTACs with linkers shorter than 15 atoms were found to be poor degraders of p38α.
Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)
In the development of BTK degraders, it was observed that PROTACs with shorter PEG linkers (fewer than 4 PEG units) displayed impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN). This was attributed to steric clashes, suggesting a minimum linker length is required to accommodate the formation of a stable ternary complex.
| PROTAC Linker | Target Protein | E3 Ligase | Binary Binding Affinity |
| < 4 PEG units | BTK | CRBN | Impaired |
| ≥ 4 PEG units | BTK | CRBN | Unimpaired |
Data sourced from a study on BTK degraders.
Interestingly, for BTK PROTACs, longer linkers were generally favored for promoting efficient degradation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of binary (PROTAC-protein) and ternary (PROTAC-protein1-protein2) interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, streptavidin-coated)
-
Purified target protein, E3 ligase, and PROTACs
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Methodology:
-
Immobilization: One of the proteins (typically the E3 ligase or the target protein) is immobilized on the sensor chip surface using standard amine coupling or affinity capture methods.
-
Binary Interaction Analysis: A series of concentrations of the PROTAC are injected over the immobilized protein surface to determine the binary binding affinity (Kd) and kinetics (ka, kd).
-
Ternary Complex Analysis: To measure ternary complex formation, a constant concentration of the second protein is pre-mixed with a serial dilution of the PROTAC in the running buffer. These mixtures are then injected over the immobilized first protein.
-
Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state affinity for ternary) to determine the kinetic and affinity constants. The stability of the ternary complex can be inferred from the dissociation rate (kd).
This protocol is a generalized representation. Specific concentrations, buffer conditions, and immobilization strategies should be optimized for each system.
Western Blotting for Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is then used to determine the DC50 and Dmax values.
Conclusion
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The experimental data presented in this guide clearly demonstrates that an optimal linker length, which is target- and E3 ligase-dependent, is crucial for facilitating the formation of a stable and productive ternary complex, ultimately leading to potent protein degradation. While general trends suggest that extremely short or long linkers are often suboptimal, the ideal length must be determined empirically for each new PROTAC system. By employing rigorous biophysical and cellular assays, such as those detailed in this guide, researchers can systematically evaluate a range of linker lengths to identify the optimal design for their specific target, thereby accelerating the development of novel and effective protein degraders.
References
A Comparative Guide to In Vitro Stability of PROTACs Featuring BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of in vitro stability assays for PROTACs, with a specific focus on those incorporating the BocNH-PEG5-CH2CH2Br linker, a common building block in PROTAC synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their drug discovery programs.
The Influence of Linker Composition on PROTAC Stability
The choice of linker can significantly impact a PROTAC's susceptibility to metabolic enzymes, ultimately affecting its half-life and exposure in biological systems. Polyethylene glycol (PEG) linkers, such as the one derived from this compound, are frequently employed to enhance solubility and optimize the spatial orientation of the ternary complex. However, they can also introduce metabolic liabilities. Understanding the stability profile of a PROTAC is therefore essential for its development.
Comparative In Vitro Stability Data
To illustrate the impact of linker composition on PROTAC stability, the following table summarizes representative data from in vitro stability assays in human liver microsomes and human plasma. The data compares a hypothetical PROTAC utilizing a PEG5 linker with alternatives featuring an alkyl chain and a more rigid piperazine-based linker.
| Linker Type | PROTAC Example | Human Liver Microsome Half-life (t½, min) | Human Plasma Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PEG5 | PROTAC-PEG5 | 45 | > 240 | 15.4 |
| Alkyl | PROTAC-Alkyl | 60 | > 240 | 11.6 |
| Rigid (Piperazine) | PROTAC-Rigid | 120 | > 240 | 5.8 |
This is a representative dataset compiled from literature trends and is intended for comparative purposes.
The data suggests that while the PEG5 linker offers favorable properties, it may be more susceptible to metabolic degradation in liver microsomes compared to a simple alkyl chain or a more rigid linker. The increased intrinsic clearance for PROTAC-PEG5 indicates a higher rate of metabolism. In contrast, all PROTACs exhibit high stability in plasma, suggesting that enzymatic degradation in the circulation is minimal for these examples.
Key In Vitro Stability Assays
Two of the most common in vitro assays to evaluate PROTAC stability are the microsomal stability assay and the plasma stability assay.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can potentially degrade the PROTAC.
Experimental Protocols
Below are detailed protocols for the two key in vitro stability assays.
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a PROTAC in the presence of human liver microsomes.
Materials:
-
Test PROTAC
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the test PROTAC (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol 2: Human Plasma Stability Assay
Objective: To determine the stability of a PROTAC in human plasma.
Materials:
-
Test PROTAC
-
Pooled human plasma (with anticoagulant, e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (IS)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
Thaw the human plasma at 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, add the test PROTAC (final concentration, e.g., 5 µM) to the pre-warmed human plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop enzymatic activity and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time to determine the stability profile.
-
If significant degradation is observed, calculate the half-life (t½) as described in the microsomal stability assay protocol.
-
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for in vitro stability assays and the potential metabolic liabilities of a PROTAC containing a PEG linker.
Caption: Workflow for In Vitro PROTAC Stability Assays.
Caption: Potential Metabolic Liabilities of PEG-containing PROTACs.
Conclusion
The in vitro stability of a PROTAC is a multifaceted parameter influenced heavily by its chemical structure, particularly the linker. The this compound linker provides a versatile platform for PROTAC synthesis, but its impact on metabolic stability must be carefully evaluated. By employing standardized in vitro assays such as microsomal and plasma stability studies, researchers can gain crucial insights into a PROTAC's metabolic fate. This comparative guide, with its representative data and detailed protocols, serves as a valuable resource for scientists engaged in the rational design and optimization of next-generation protein degraders. Early and thorough assessment of in vitro stability is paramount to the successful development of potent and effective PROTAC therapeutics.
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A Comprehensive Guide for Researchers and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1] The choice between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1] This guide provides a detailed comparative analysis of cleavable and non-cleavable linkers, supported by quantitative data and experimental methodologies to inform ADC design and development.
Mechanism of Action: Distinct Payload Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.
Cleavable linkers are designed to release the cytotoxic drug from the antibody upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common cleavage strategies include:
-
Enzyme-sensitive linkers: These often contain dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are susceptible to cleavage by lysosomal proteases like cathepsin B, abundant in cancer cells.[1][2]
-
pH-sensitive linkers: Linkers containing a hydrazone bond are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione concentration than the bloodstream.
Non-cleavable linkers lack a specific chemical trigger for payload release. Instead, the release of the cytotoxic drug relies on the complete degradation of the antibody component following internalization of the ADC and trafficking to the lysosome. Proteases within the lysosome break down the antibody into amino acids, releasing the payload still attached to the linker and a single amino acid residue. This results in a payload-linker-amino acid complex as the active cytotoxic agent.
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
In contrast, non-cleavable linkers generally do not produce a significant bystander effect. The resulting payload-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing into neighboring cells. While this limits their efficacy against antigen-negative cells, it contributes to their lower systemic toxicity.
Quantitative Performance Data
The choice of linker significantly impacts the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize quantitative data from various studies, providing a comparative overview. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in cancer cell lines, with lower values indicating higher potency.
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 (M) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | SK-BR-3 | HER2 | ~1 x 10⁻¹⁰ |
| Trastuzumab-MCC-DM1 | Non-cleavable | DM1 | BT-474 | HER2 | ~3 x 10⁻¹¹ |
| mil40-15 | Non-cleavable | MMAE | BT-474 | HER2 | ~1 x 10⁻¹¹ |
| mil40-15 | Non-cleavable | MMAE | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy (Tumor Growth Inhibition)
In vivo studies in xenograft models provide crucial data on the anti-tumor activity of ADCs.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| Anti-HER2-vc-MMAE | Cleavable (vc) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals |
| Trastuzumab-MCC-DM1 | Non-cleavable | KPL-4 Breast Cancer | Single dose | Significant tumor growth inhibition |
Plasma Stability
Linker stability in plasma is crucial for minimizing off-target toxicity.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Peptide (e.g., Val-Cit) | Protease-cleavable | High | High plasma stability; specific cleavage by tumor-associated proteases. |
| Hydrazone | pH-sensitive | Moderate | Stable at pH 7.4, but can be susceptible to hydrolysis over time. |
| Disulfide | Reduction-sensitive | Moderate to High | Stability can be engineered by modifying the steric hindrance around the disulfide bond. |
| Thioether (e.g., SMCC) | Non-cleavable | Very High | Highly stable in circulation, leading to a favorable safety profile. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (cleavable and non-cleavable constructs) and control antibodies for a specified duration (e.g., 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS: This technique can directly measure the intact ADC, free payload, and any payload-adducts.
-
In Vivo Pharmacokinetics Study
This assay evaluates the pharmacokinetic profile of the ADC in an animal model.
Methodology:
-
Administration: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).
-
Plasma Isolation: Process the blood samples to isolate plasma.
-
Analysis: Quantify the concentration of total antibody, intact ADC, and free payload in the plasma samples using validated analytical methods (e.g., ELISA, LC-MS/MS).
-
Parameter Calculation: Determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends on the specific therapeutic application.
-
Cleavable linkers are often favored for their versatility and the potential for a bystander effect, which can be crucial for treating heterogeneous tumors. However, this can come at the cost of increased off-target toxicity.
-
Non-cleavable linkers offer enhanced stability in circulation, leading to a better safety profile and potentially a wider therapeutic window. Their efficacy is, however, restricted to antigen-positive cells.
Ultimately, the optimal linker choice requires careful consideration of the target antigen expression, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome. A thorough comparative analysis using the experimental approaches outlined in this guide is essential for the successful development of a safe and effective ADC.
References
Safety Operating Guide
Personal protective equipment for handling BocNH-PEG5-CH2CH2Br
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of BocNH-PEG5-CH2CH2Br, a PEG-based PROTAC linker. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its known hazard classifications.[1] A comprehensive risk assessment should be conducted before commencing any work.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing irritation. |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes that can cause serious irritation. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing or aerosol generation. |
| Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety and to ensure the quality of your research.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Methodology:
-
Preparation :
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Before starting, review the Safety Data Sheet (SDS) and this guide.
-
-
Handling :
-
Wear all required PPE as listed in Table 2.
-
When weighing the solid, use a balance inside a ventilated enclosure to avoid inhalation of the powder.
-
Handle the compound with care to prevent spills.
-
-
Reaction Setup :
-
If the subsequent reaction is sensitive to air or moisture, use standard techniques for creating an inert atmosphere (e.g., using nitrogen or argon).
-
The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids. Deprotection can occur with reagents like trifluoroacetic acid (TFA).
-
-
Cleanup :
-
After the procedure, decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed hazardous waste container. |
| Solvent Waste | Collect in a properly labeled, sealed waste container for halogenated organic solvents. |
Always follow your institution's specific guidelines for hazardous waste disposal. If you have any doubts, consult your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
